molecular formula C16H14O3 B1202767 (R)-4-Methoxydalbergione CAS No. 4646-86-0

(R)-4-Methoxydalbergione

Cat. No.: B1202767
CAS No.: 4646-86-0
M. Wt: 254.28 g/mol
InChI Key: RGSUZUQISVAJJF-GFCCVEGCSA-N
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Description

(R)-4''-methoxydalbergione is a member of the class of 1,4-benzoquinones that is p-benzoquinone substituted by a methoxy group at position 2 and a 1-phenylallyl group at position 5. Isolated from the heartwood of Dalbergia louveli, it exhibits antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is an enol ether and a member of 1,4-benzoquinones.
(R)-4-Methoxydalbergione has been reported in Dalbergia louvelii, Dalbergia parviflora, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSUZUQISVAJJF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331958
Record name (R)-4-Methoxydalbergione
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4646-86-0
Record name (R)-(+)-4-Methoxydalbergione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4646-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Methoxydalbergione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-4-Methoxydalbergione: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Methoxydalbergione, a naturally occurring neoflavonoid, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth look at its mechanism of action, particularly its role as an inhibitor of the NF-κB signaling pathway. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the heartwood of various species belonging to the Dalbergia genus, a large group of trees, shrubs, and lianas.[1] These species are distributed throughout the tropical and subtropical regions of the world. Documented natural sources of this compound include:

  • Dalbergia retusa [2]

  • Dalbergia melanoxylon (African Blackwood)[1]

  • Dalbergia cochinchinensis [2]

  • Dalbergia miscolobium [3]

  • Dalbergia sissoo (Indian Rosewood)[3][4]

  • Dalbergia odorifera [5]

The concentration of this compound can vary between and within species due to factors such as geographical location, age of the plant, and environmental conditions. The heartwood is consistently reported as the primary plant part for isolating this compound.

Quantitative Data on Isolation

Obtaining precise, comparative data on the yield and purity of this compound from its various natural sources is challenging due to the limited availability of standardized reporting in the scientific literature. The following table summarizes available data for related compounds from Dalbergia species to provide a general reference. It is important to note that these values can be influenced by the extraction and purification methods employed.

Plant SourceCompoundPlant PartExtraction MethodPurification MethodYield (mg/g of dry weight)PurityReference
Dalbergia odorifera T. ChenPrunetinLeavesDeep Eutectic Solvent-based Negative Pressure Cavitation ExtractionMacroporous Resin Column Chromatography1.204>80%[6]
Dalbergia odorifera T. ChenTectorigeninLeavesDeep Eutectic Solvent-based Negative Pressure Cavitation ExtractionMacroporous Resin Column Chromatography1.057>80%[6]
Dalbergia odorifera T. ChenGenisteinLeavesDeep Eutectic Solvent-based Negative Pressure Cavitation ExtractionMacroporous Resin Column Chromatography0.911>80%[6]
Dalbergia odorifera T. ChenBiochanin ALeavesDeep Eutectic Solvent-based Negative Pressure Cavitation ExtractionMacroporous Resin Column Chromatography2.448>80%[6]

Note: Specific yield and purity data for this compound from these sources were not available in the reviewed literature.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of neoflavonoids and other phenolic compounds from Dalbergia species. Researchers should optimize these protocols based on the specific plant material and available equipment.

General Extraction and Fractionation Workflow

Extraction_Workflow Start Dried and Powdered Dalbergia Heartwood Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Start->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Solvent_Partitioning Fractions Hexane Fraction Ethyl Acetate Fraction n-Butanol Fraction Aqueous Fraction Solvent_Partitioning->Fractions

Caption: General workflow for the extraction and fractionation of Dalbergia heartwood.
Detailed Extraction Protocol (Adapted from Dalbergia sissoo)

  • Material Preparation: Air-dry the heartwood of the selected Dalbergia species at room temperature in the shade for 15-20 days. Once dried, grind the heartwood into a coarse powder.

  • Solvent Extraction:

    • Place the powdered heartwood (e.g., 2.5 kg) into a large round-bottom flask.

    • Add a sufficient volume of methanol to fully immerse the powder.

    • Perform hot reflux extraction for 8 hours.

    • Filter the extract and repeat the extraction process two more times with fresh methanol.

    • Combine the methanolic extracts.

  • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a viscous mass.

Isolation by Column Chromatography
  • Stationary Phase Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 500 mL).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel-G plates to identify fractions containing the compound of interest. Visualize spots under UV light.

  • Further Purification: Combine fractions containing this compound and subject them to further purification steps, such as preparative TLC or repeated column chromatography with different solvent systems, until the desired purity is achieved.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound can be determined using reverse-phase HPLC.

  • System: HPLC system with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 5 µm, 4.6 mm x 250 mm).

  • Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water.

  • Flow Rate: Approximately 1 mL/min.

  • Detection: UV detection at 254 nm.

The purity is calculated based on the peak area percentage in the chromatogram.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound exhibits significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Mechanism of NF-κB Activation (Canonical Pathway)

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. The IKK complex, particularly its catalytic subunit IKKβ, phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[7][8] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.

Inhibition by this compound

This compound exerts its anti-inflammatory effect by targeting and inhibiting the activity of the IKK complex, specifically IKKβ. By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα. This stabilization of IκBα keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα R4M This compound R4M->IKK_complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome NFkB_active NF-κB (Active) Ub_Proteasome->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, primarily due to its anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While several species of the Dalbergia genus serve as rich natural sources, further research is required to establish standardized and optimized protocols for its isolation to improve yield and purity. The detailed understanding of its mechanism of action provides a strong foundation for its further investigation and development as a novel anti-inflammatory agent. This guide provides a comprehensive starting point for researchers and professionals aiming to explore the full potential of this valuable natural compound.

References

(R)-4-Methoxydalbergione: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Methoxydalbergione, a naturally occurring quinone isolated from various species of the Dalbergia genus, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It further delves into its cytotoxic and anti-inflammatory effects, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action are explored through the elucidation of its influence on key signaling pathways, including NF-κB, Akt/ERK, and JAK2/STAT3. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: Discovery and History

This compound belongs to a class of neoflavonoids known as dalbergiones, which are characteristic constituents of tropical woods from the Dalbergia (rosewood) and Machaerium genera. The history of 4-Methoxydalbergione is intrinsically linked to the phytochemical exploration of these valuable timber species.

Early research on dalbergiones was often driven by their role in causing allergic contact dermatitis in individuals exposed to these woods. This prompted further investigation into their chemical structures and biological activities. The stereochemistry of 4-Methoxydalbergione, with a chiral center at the C-4 position, has been a subject of interest, as the biological activity of the enantiomers can differ.

Chemical Properties

PropertyValue
IUPAC Name 2-methoxy-5-[(1R)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
CAS Number 4646-86-0
Appearance Yellowish viscous mass
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.

Biological Activities

This compound has demonstrated significant potential in two primary areas of therapeutic interest: oncology and inflammation.

Cytotoxic Activity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines. This activity is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation.

Cell LineCancer TypeIC₅₀ (µM)Reference
ECA-109Esophageal Carcinoma15.79[1]
J82Bladder Cancer8.17[2]
UMUC3Bladder Cancer14.50[2]
MG63OsteosarcomaNot specified[3]
U-2 OSOsteosarcomaNot specified[3]
Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. Its mechanism of action in this context involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Mechanisms of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB.[1] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition Stimulus (LPS, etc.) Stimulus (LPS, etc.) IKK IKK Stimulus (LPS, etc.)->IKK IkBa IkBa IKK->IkBa P p-IkBa p-IkBa NF-kB (p65/p50) NF-kB (p65/p50) Nuclear Translocation Nuclear Translocation NF-kB (p65/p50)->Nuclear Translocation Proteasomal Degradation Proteasomal Degradation p-IkBa->Proteasomal Degradation Proteasomal Degradation->NF-kB (p65/p50) releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.
Modulation of the Akt/ERK Pathway

The Akt/ERK signaling pathway is crucial for cell proliferation, survival, and migration. This compound has been observed to inhibit the phosphorylation of both Akt and ERK1/2, thereby downregulating this pro-survival pathway and contributing to its anticancer effects.[2]

Akt_ERK_Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt P p-Akt p-Akt Proliferation & Survival Proliferation & Survival p-Akt->Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P p-ERK p-ERK p-ERK->Proliferation & Survival This compound This compound This compound->Akt Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation JAK_STAT_Inhibition Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates p-JAK2 p-JAK2 JAK2->p-JAK2 P STAT3 STAT3 p-JAK2->STAT3 P p-STAT3 p-STAT3 Dimerization Dimerization p-STAT3->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->JAK2 Inhibits Phosphorylation Isolation_Workflow Start Heartwood of Dalbergia sp. Step1 Air-drying and grinding Start->Step1 Step2 Extraction with organic solvent (e.g., methanol, ethanol) Step1->Step2 Step3 Concentration of extract (rotary evaporation) Step2->Step3 Step4 Fractionation by solvent partitioning (e.g., hexane, ethyl acetate) Step3->Step4 Step5 Column chromatography of active fraction (e.g., silica gel) Step4->Step5 Step6 Further purification by HPLC Step5->Step6 End This compound Step6->End

References

The Biosynthesis of (R)-4-Methoxydalbergione in Dalbergia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Methoxydalbergione, a prominent neoflavonoid found in the heartwood of various Dalbergia species, exhibits a range of biological activities, making it a compound of interest for drug development. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. While the initial steps involving the general phenylpropanoid and flavonoid pathways are well-established, the specific enzymatic transformations leading to the characteristic dalbergione core and its stereochemistry are still under investigation. This document consolidates the available transcriptomic data from Dalbergia species, proposes a chemically plausible biosynthetic route based on analogous reactions and synthetic chemistry, and outlines detailed experimental protocols for the elucidation of the remaining enzymatic steps. Quantitative data on flavonoid accumulation in Dalbergia is presented, and key biosynthetic and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex pathway.

Introduction

The genus Dalbergia, comprising species commonly known as rosewoods, is a rich source of secondary metabolites, particularly flavonoids and neoflavonoids. Among these, this compound has garnered significant attention due to its potential pharmacological properties. Neoflavonoids are a class of plant phenols with a 4-phenylcoumarin or related backbone, differing from the 2-phenylchroman skeleton of flavonoids and the 3-phenylchroman of isoflavonoids. The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery present in plants. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts for synthetic chemistry.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor phenylalanine. This is followed by the core flavonoid biosynthetic pathway leading to the formation of chalcones and flavanones. Subsequently, the pathway diverges towards isoflavonoids, which are the likely precursors to neoflavonoids in Dalbergia. The key, yet to be fully elucidated, steps involve the rearrangement of an isoflavonoid intermediate to form a 4-phenylcoumarin scaffold, followed by stereospecific reduction and oxidation to yield the final product.

Phenylpropanoid and Flavonoid Biosynthesis (Established Pathway)

The initial steps of the pathway are well-characterized and involve the following key enzymes, for which candidate genes have been identified in Dalbergia odorifera[1]:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.

Isoflavonoid Branch (Established Pathway)

From (2S)-naringenin, the pathway proceeds to the synthesis of isoflavones, a key branching point:

  • Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of a flavanone to produce a 2-hydroxyisoflavanone.

  • 2-Hydroxyisoflavanone dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to form the corresponding isoflavone (e.g., daidzein or formononetin).

Proposed Neoflavonoid Pathway to this compound (Hypothetical)

The subsequent steps leading to this compound are not yet fully elucidated and are proposed based on chemical synthesis studies and the presence of related compounds in Dalbergia. A plausible route involves the formation of a 4-phenylcoumarin intermediate.

  • Rearrangement to a 4-Phenylcoumarin: An isoflavone, such as formononetin (which is methylated daidzein), is proposed to undergo an enzymatic rearrangement to form a 4-phenylcoumarin derivative like dalbergin. The enzyme catalyzing this step is currently unknown but may belong to the cytochrome P450 superfamily or be a novel type of isomerase.

  • Reduction of the 4-Phenylcoumarin: The resulting 4-phenylcoumarin undergoes a stereospecific reduction of the C3-C4 double bond to introduce the chiral center. This reaction is likely catalyzed by a reductase, possibly an oxidoreductase, that preferentially produces the (R)-enantiomer.

  • Hydroxylation and Oxidation: The reduced intermediate is then likely hydroxylated and subsequently oxidized to form the quinone ring of 4-methoxydalbergione. These steps are likely catalyzed by cytochrome P450 monooxygenases and/or other oxidases.

  • O-Methylation: The methoxy group at the 4-position could be introduced at various stages of the pathway, potentially on a precursor like 2-hydroxy-4-methoxybenzophenone or later on the 4-phenylcoumarin or dalbergione scaffold. O-methyltransferases (OMTs) are responsible for this methylation. Transcriptomic studies in Dalbergia odorifera have identified several candidate OMT genes.

The overall proposed biosynthetic pathway is depicted in the following diagram:

R-4-Methoxydalbergione_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_isoflavonoid Isoflavonoid Biosynthesis cluster_neoflavonoid Proposed Neoflavonoid Pathway (Hypothetical) L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS Daidzein Daidzein 2-Hydroxyisoflavanone->Daidzein HID Formononetin Formononetin Daidzein->Formononetin IOMT Dalbergin Dalbergin Formononetin->Dalbergin Rearrangement (Unknown Enzyme) (R)-Dalbergin_intermediate (R)-Dalbergin_intermediate Dalbergin->(R)-Dalbergin_intermediate Stereospecific Reductase (Unknown) This compound This compound (R)-Dalbergin_intermediate->this compound Hydroxylation/Oxidation (P450s/Oxidases)

Caption: Proposed biosynthetic pathway of this compound in Dalbergia.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is scarce, studies on flavonoid accumulation in Dalbergia species provide valuable insights into the regulation of precursor pathways.

Table 1: Flavonoid Content in Mechanically Wounded Dalbergia odorifera

CompoundControl (µg/g DW)Wounded (µg/g DW)Fold Change
Liquiritigenin2.5 ± 0.315.8 ± 1.56.3
Naringenin1.8 ± 0.225.4 ± 2.114.1
Formononetin0.5 ± 0.13.2 ± 0.46.4
DaidzeinNot detected1.2 ± 0.2-

Data summarized from a study on mechanical wounding in D. odorifera cell suspensions.[1]

Experimental Protocols

The elucidation of the hypothetical steps in the this compound pathway requires the identification and characterization of the key enzymes. The following are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A comparative transcriptomic analysis of Dalbergia tissues with high and low accumulation of dalbergiones can identify candidate genes for the unknown enzymes.

Experimental Workflow:

Transcriptome_Analysis_Workflow Sample_Collection Sample Collection (e.g., heartwood vs. sapwood) RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction Library_Construction cDNA Library Construction RNA_Extraction->Library_Construction Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Construction->Sequencing Data_Analysis Bioinformatic Analysis (Assembly, Annotation, DEGs) Sequencing->Data_Analysis Candidate_Gene_Selection Candidate Gene Selection (P450s, Reductases, OMTs) Data_Analysis->Candidate_Gene_Selection

Caption: Workflow for identifying candidate biosynthetic genes.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Candidate genes identified from transcriptomic studies can be functionally characterized by heterologous expression in microbial systems like Escherichia coli or Saccharomyces cerevisiae.

Protocol for Enzyme Characterization:

  • Gene Cloning: Amplify the full-length open reading frame of the candidate gene from Dalbergia cDNA and clone it into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).

  • Heterologous Expression: Transform the expression construct into the chosen host organism. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Substrate Feeding: Incubate the purified enzyme with the putative substrate (e.g., formononetin for the rearrangement enzyme, dalbergin for the reductase) and necessary co-factors (e.g., NADPH for reductases, S-adenosylmethionine for OMTs).

    • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

    • Stereochemistry Analysis: For the reductase, determine the stereochemistry of the product using chiral HPLC or by comparing its retention time and optical rotation with authentic (R)- and (S)-standards.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.

In Vivo Functional Validation using Virus-Induced Gene Silencing (VIGS)

To confirm the role of a candidate gene in vivo, VIGS can be employed to downregulate its expression in Dalbergia seedlings, followed by metabolite analysis.

Experimental Workflow:

VIGS_Workflow VIGS_Construct Construct VIGS Vector (e.g., TRV-based) Agroinfiltration Agroinfiltrate Dalbergia Seedlings VIGS_Construct->Agroinfiltration Gene_Silencing Incubate for Gene Silencing Agroinfiltration->Gene_Silencing Metabolite_Extraction Metabolite Extraction from Silenced Tissues Gene_Silencing->Metabolite_Extraction qRT_PCR qRT-PCR to Confirm Gene Silencing Gene_Silencing->qRT_PCR Metabolite_Analysis LC-MS Analysis of Dalbergiones Metabolite_Extraction->Metabolite_Analysis

Caption: Workflow for in vivo gene function validation using VIGS.

Conclusion and Future Perspectives

The biosynthesis of this compound in Dalbergia represents a fascinating example of the diversification of flavonoid pathways to produce unique neoflavonoid structures. While the upstream pathway leading to isoflavonoid precursors is well-understood, the key enzymatic steps that define the neoflavonoid branch remain a significant area for future research. The identification and characterization of the proposed rearrangement enzyme, the stereospecific reductase, and the subsequent oxidizing enzymes will be pivotal in fully elucidating this pathway. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel these remaining mysteries. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable neoflavonoids for pharmaceutical applications.

References

(R)-4-Methoxydalbergione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Neoflavonoid

Introduction

(R)-4-Methoxydalbergione is a naturally occurring neoflavonoid found in various species of the Dalbergia genus, commonly known as rosewoods.[1][2] This chiral molecule has garnered significant interest within the scientific community due to its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and known biological mechanisms of action. Detailed experimental protocols for its synthesis and isolation, along with a summary of key quantitative data, are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a quinone derivative with a stereocenter at the benzylic position of the 1-phenylallyl substituent. Its systematic IUPAC name is 2-methoxy-5-[(1R)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₄O₃[1][4]
Molecular Weight 254.28 g/mol [1][4]
CAS Number 4646-86-0[1][3]
Appearance Yellow, needle-shaped crystals[5]
Melting Point 112-113 °C[6]
Boiling Point 395.7 ± 42.0 °C (Predicted)[6]
SMILES COC1=CC(=O)C(=CC1=O)--INVALID-LINK--C2=CC=CC=C2[1]

Biological Activity and Signaling Pathways

Research has primarily focused on the anti-inflammatory properties of 4-methoxydalbergione. Studies have shown that it can inhibit the production of key inflammatory mediators. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Anti-inflammatory Effects

4-Methoxydalbergione has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

NF-κB Signaling Pathway

The anti-inflammatory effects of 4-methoxydalbergione are largely attributed to its ability to interfere with the activation of the NF-κB pathway.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, which binds to Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 4-Methoxydalbergione is thought to inhibit this process, thereby downregulating the expression of inflammatory mediators.

G Simplified NF-κB Signaling Pathway and Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds R4M This compound IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkBa->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces R4M->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Stereoselective Synthesis of this compound

A multi-step synthesis starting from 2-hydroxy-4-methoxybenzophenone has been reported, with the key step being an asymmetric catalytic hydrogenation to establish the desired stereochemistry.[5]

Workflow for the Synthesis of this compound

G Synthetic Workflow for this compound start 2-Hydroxy-4-methoxybenzophenone step1 Wittig-type Reaction start->step1 intermediate1 7-Methoxy-4-phenylcoumarin step1->intermediate1 step2 Reduction (LiAlH4) intermediate1->step2 intermediate2 Allylic Alcohol Intermediate step2->intermediate2 step3 Methylation (MeI, K2CO3) intermediate2->step3 intermediate3 Key Hydrogenation Precursor step3->intermediate3 step4 Asymmetric Catalytic Hydrogenation [Rh((S,S)-bdpp)(NBD)]ClO4 intermediate3->step4 intermediate4 Chiral Intermediate step4->intermediate4 step5 Demethylation (BBr3) intermediate4->step5 intermediate5 Phenolic Intermediate step5->intermediate5 step6 Oxidation (Salcomine, O2) intermediate5->step6 end This compound step6->end

Caption: Key steps in the stereoselective synthesis of this compound.

Key Reagents and Conditions: [5]

  • Step 1 (Wittig-type Reaction): ((ethoxycarbonyl)methylene)triphenylphosphorane, toluene, reflux.

  • Step 2 (Reduction): LiAlH₄, THF/Et₂O, 0 °C.

  • Step 3 (Methylation): MeI, K₂CO₃, acetone, reflux.

  • Step 4 (Asymmetric Catalytic Hydrogenation): [Rh((S,S)-bdpp)(NBD)]ClO₄, H₂ (80 bar).

  • Step 5 (Demethylation): BBr₃, CH₂Cl₂, 0 °C.

  • Step 6 (Oxidation): Salcomine, O₂, DMF.

Isolation from Dalbergia Species

This compound and related compounds can be isolated from the heartwood of various Dalbergia species. A general protocol involves extraction with an organic solvent followed by chromatographic separation.

General Isolation Protocol:

  • Extraction: The dried and powdered heartwood of the Dalbergia species is extracted with a solvent such as methanol or ethanol.[4]

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel.[4]

  • Purification: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of different compounds. Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by recrystallization or preparative HPLC.[4]

Summary of Quantitative Data

Table 2: Biological Activity Data for 4-Methoxydalbergione

AssayCell LineIC₅₀ / EffectReference
Inhibition of NO productionBV2 microgliaSignificant inhibition at 10 µM[3]
Inhibition of PGE₂ productionBV2 microgliaSignificant inhibition at 10 µM[3]
Inhibition of TNF-α productionPrimary rat microgliaDose-dependent inhibition[3]
Inhibition of IL-6 productionPrimary rat microgliaDose-dependent inhibition[3]
Neuroprotective effect against glutamate-induced toxicityHT22 cellsSignificant protection at 5 µM[3]

Note: The stereochemistry of 4-methoxydalbergione was not always specified in the cited biological studies.

Conclusion

This compound is a neoflavonoid with significant potential for development as an anti-inflammatory and neuroprotective agent. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid foundation for further investigation. The availability of a stereoselective synthetic route opens up possibilities for producing enantiomerically pure material for detailed pharmacological studies. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical models of inflammatory and neurodegenerative diseases.

References

(R)-4-Methoxydalbergione: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the mechanism of action of (R)-4-Methoxydalbergione, a naturally occurring neoflavonoid with significant anti-inflammatory and anti-cancer properties. This document collates key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Data Presentation

Anti-proliferative Activity of this compound

This compound has demonstrated cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
ECA-109Esophageal Squamous Cell Carcinoma15.79[1]
J82Bladder Cancer8.17
UMUC3Bladder Cancer14.50
Inhibition of Inflammatory Mediators

This compound has been shown to inhibit the production of key pro-inflammatory mediators in various cell models, primarily in lipopolysaccharide (LPS)-stimulated macrophages. While precise dose-response data is not consistently available in tabular format in the literature, the following table summarizes the observed inhibitory effects.

Inflammatory MediatorCell ModelEffectCitation
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition.
Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition.
Interleukin-1β (IL-1β)LPS-stimulated RAW 264.7 macrophagesInhibition of production.
Interleukin-6 (IL-6)LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of production.
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of production.
Inducible Nitric Oxide Synthase (iNOS)LPS-stimulated RAW 264.7 macrophagesDownregulation of expression.
Cyclooxygenase-2 (COX-2)LPS-stimulated RAW 264.7 macrophagesDownregulation of expression.

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Activates Transcription MD This compound MD->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Nrf2/HO-1 Signaling Pathway Activation

This compound can induce the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway MD This compound Keap1 Keap1 MD->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds HO1 HO-1 ARE->HO1 Induces Expression Antioxidant Antioxidant & Anti-inflammatory Effects HO1->Antioxidant

Activation of the Nrf2/HO-1 pathway by this compound.
Regulation of Akt/ERK and JAK2/STAT3 Signaling

This compound has also been reported to modulate the Akt/ERK and JAK2/STAT3 signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

Akt_ERK_JAK_STAT_Pathways cluster_0 Akt/ERK Pathway cluster_1 JAK2/STAT3 Pathway Akt Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival ERK ERK ERK->Proliferation_Survival JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Proliferation, Apoptosis) STAT3->Gene_Expression MD This compound MD->Akt Inhibits MD->ERK Inhibits MD->JAK2 Inhibits

Modulation of Akt/ERK and JAK2/STAT3 pathways by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (CCK-8)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (450 nm)

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours in a humidified incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

Protocol:

  • Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time to determine the effect on cell migration.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, IκBα, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, LC3-I/II, Beclin-1).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time. For inflammatory studies, stimulate with LPS for a specified period.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

  • ELISA kits for the specific cytokines of interest

  • 96-well ELISA plates

  • Plate reader

  • Cell culture supernatants from treated and control cells

Protocol:

  • Collect cell culture supernatants from cells treated with this compound and/or LPS.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing the plate.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Nitric Oxide (NO) Assay (Griess Assay)

Objective: To measure the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • Griess Reagent System

  • 96-well plates

  • Plate reader (540-570 nm)

  • Cell culture supernatants from treated and control cells

  • Nitrite standard solution

Protocol:

  • Collect cell culture supernatants from cells treated with this compound and/or LPS.

  • Add 50 µL of supernatant to a 96-well plate in triplicate.

  • Prepare a standard curve using the nitrite standard solution.

  • Add 50 µL of Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-570 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Autophagy Assessment (LC3-II/LC3-I Ratio)

Objective: To evaluate the induction of autophagy by this compound by measuring the conversion of LC3-I to LC3-II.

Protocol: This is typically performed using Western blot analysis as described above, with primary antibodies specific for LC3. The ratio of the lipidated form (LC3-II) to the unlipidated form (LC3-I) is used as an indicator of autophagosome formation. An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy. Analysis of other autophagy-related proteins like Beclin-1 can provide further evidence.

Conclusion

This compound is a promising natural compound with multifaceted mechanisms of action. Its ability to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB, Nrf2/HO-1, Akt/ERK, and JAK2/STAT3, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic applications of this compound. Future research should focus on obtaining more precise quantitative dose-response data and validating these in vitro findings in preclinical in vivo models.

References

(R)-4-Methoxydalbergione: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

(R)-4-Methoxydalbergione, a naturally occurring neoflavonoid, has garnered significant scientific attention for its diverse pharmacological activities. Isolated from various plant species, notably from the genus Dalbergia, this compound has demonstrated promising anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current literature on this compound, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used for its evaluation.

Quantitative Biological Data

The biological activity of this compound has been quantified in numerous studies, providing valuable insights into its potency and therapeutic window. The following tables summarize the key quantitative data available in the literature.

Table 1: Anti-inflammatory and Cytoprotective Activities

Cell LineAssayEndpointIC50 / EffectReference
BV2 microgliaNitric Oxide (NO) ProductionInhibition of LPS-stimulated NO productionDose-dependent inhibition[1]
BV2 microgliaProstaglandin E2 (PGE2) ProductionInhibition of LPS-stimulated PGE2 productionDose-dependent inhibition[1]
HT22 hippocampal cellsHeme Oxygenase-1 (HO-1) InductionUpregulation of HO-1 protein levelsEffective induction[1]
Primary rat microgliaPro-inflammatory Cytokine ProductionAttenuation of cytokine productionSignificant reduction[1]

Table 2: Anticancer Activities

Cell LineCancer TypeAssayIC50 / EffectReference
MG63OsteosarcomaMTT Assay (Cell Viability)Time- and dose-dependent inhibition[2]
U-2 OSOsteosarcomaMTT Assay (Cell Viability)Time- and dose-dependent inhibition[2]
ECA-109Esophageal CarcinomaCell Counting Kit-8 (CCK-8) AssaySignificant inhibition of proliferation[3]
KYSE-105Esophageal CarcinomaCell Counting Kit-8 (CCK-8) AssaySignificant inhibition of proliferation[3]
J82Bladder CancerCell Proliferation AssayInhibition of cell growth
UMUC3Bladder CancerCell Proliferation AssayInhibition of cell growth
Human Astroglioma CellsAstrogliomaCell Cycle AnalysisG2 phase arrest[3]

Key Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Anti-inflammatory Mechanism via NF-κB Inhibition

Inflammation is a critical process in many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[4][5] this compound has been shown to suppress inflammation by inhibiting the NF-κB pathway.[1] In response to stimuli like lipopolysaccharide (LPS), this compound prevents the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][6]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cell Cell cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates R4MD This compound R4MD->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degradation releases DNA DNA NFkB_active->DNA Translocates and binds ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) DNA->ProInflammatory Induces Nrf2_Activation cluster_cell Cell cluster_nucleus Nucleus R4MD This compound Keap1 Keap1 R4MD->Keap1 Induces dissociation from Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Activation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates and binds Cytoprotective Cytoprotective Gene Expression (e.g., HO-1) ARE->Cytoprotective Induces Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Cancer cells, Macrophages) Treatment Treatment with This compound CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Griess Griess Assay (NO Production) Treatment->Griess WB Western Blot (Protein Expression) Treatment->WB IC50 IC50 Calculation MTT->IC50 Griess->IC50 Mechanism Mechanism of Action Elucidation WB->Mechanism

References

(R)-4-Methoxydalbergione: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

(R)-4-Methoxydalbergione, a naturally occurring neoflavonoid primarily isolated from plants of the Dalbergia genus, has a rich history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of its pharmacological properties, focusing on its anti-inflammatory and cytoprotective mechanisms of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Traditional Medicine Context

Plants of the Dalbergia genus, commonly known as rosewoods, have been utilized for centuries in various traditional medicine systems across the globe. Extracts from these plants have been empirically used to treat a range of ailments, including inflammatory disorders, pain, and infections. This compound is one of the key bioactive constituents identified in these extracts, and scientific investigations have begun to validate its traditional applications by elucidating its molecular mechanisms of action.

Pharmacological Activities and Quantitative Data

The primary pharmacological effect of this compound investigated to date is its potent anti-inflammatory activity. This activity is attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Quantitative data from various studies are summarized below.

CompoundAssayCell LineIC50 ValueReference
4-MethoxydalbergioneInhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesNot explicitly provided, but demonstrated potent inhibition.[1]
Sativanone (a related flavonoid from Dalbergia)Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages12.48 µg/mL[1]
NF-κB Activation Inhibitor IV (a resveratrol analog)TNF-α-stimulated NF-κB reporter activity293T cells150 nM

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory and cytoprotective effects through the modulation of two critical signaling pathways: the NF-κB pathway and the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[2] The suppression of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 inhibits p50 p50 p65:e->p50:w p65_n p65 p65->p65_n translocation p50_n p50 p50->p50_n translocation R4MD This compound R4MD->IKK inhibits p65_n:e->p50_n:w DNA DNA p65_n->DNA p50_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1).

Compounds structurally related to this compound have been shown to activate the Nrf2 pathway.[3] This activation contributes to its anti-inflammatory effects by enhancing the cellular antioxidant defense mechanisms, thereby mitigating oxidative stress that often accompanies inflammation.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation R4MD This compound R4MD->Keap1 inactivates ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes transcription

Activation of the Nrf2/ARE Pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of this compound from the heartwood of Dalbergia species is as follows:

  • Extraction: The air-dried and powdered heartwood is extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The chloroform or ethyl acetate fraction, which typically contains this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

NF-κB (p65) Nuclear Translocation Assay

This assay is used to determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Cell Fractionation: Nuclear and cytoplasmic extracts are prepared using a commercial kit.

  • Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against p65 and a nuclear marker (e.g., Lamin B) or a cytoplasmic marker (e.g., β-actin).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative amount of p65 in the nucleus versus the cytoplasm.

WB_Protocol cluster_workflow Western Blot for p65 Nuclear Translocation Start Start Cell_Culture Culture RAW264.7 cells Start->Cell_Culture Treatment Pre-treat with (R)-4-MD Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Fractionation Nuclear/Cytoplasmic Fractionation Stimulation->Fractionation SDS_PAGE SDS-PAGE Fractionation->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with anti-p65 Ab Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Quantify band intensities Detection->Analysis End End Analysis->End

Workflow for NF-κB p65 Nuclear Translocation Western Blot.
Nrf2 Nuclear Translocation Assay

This assay is employed to assess the ability of this compound to induce the nuclear translocation of Nrf2.

  • Cell Culture: HepG2 cells are typically used and maintained in DMEM with 10% FBS.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 6 hours).

  • Cell Fractionation: Nuclear and cytoplasmic extracts are prepared.

  • Western Blotting: Similar to the NF-κB assay, nuclear and cytoplasmic proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Nrf2 and appropriate cellular compartment markers.

  • Detection and Analysis: The amount of Nrf2 in the nucleus is quantified to determine the extent of its translocation.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory properties. Its dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway makes it an attractive candidate for the development of novel therapeutics for inflammatory diseases.

Future research should focus on:

  • Conducting comprehensive dose-response studies to establish precise IC50 values for NF-κB inhibition and EC50 values for Nrf2 activation.

  • Investigating the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.

  • Elucidating the specific molecular targets of this compound within the NF-κB and Nrf2 signaling cascades.

  • Exploring the potential of this compound in the treatment of chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The detailed information on its mechanisms of action and the provided experimental protocols will be valuable for designing and conducting future studies in this exciting area of natural product research.

References

Spectroscopic Profile of (R)-4-Methoxydalbergione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-Methoxydalbergione, a naturally occurring neoflavonoid found in plants of the Dalbergia genus. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Unfortunately, despite a comprehensive search of available scientific literature and databases, specific experimental ¹H and ¹³C NMR data for this compound could not be located. While spectroscopic data for other related neoflavonoids and compounds isolated from Dalbergia species are available, the specific chemical shifts and coupling constants for the (R)-enantiomer of 4-Methoxydalbergione have not been reported in the searched resources.

Researchers requiring this specific data are encouraged to perform NMR analysis on a purified sample of this compound. The general experimental protocols for such an analysis are outlined in Section 2.

Mass Spectrometry (MS) Data

Mass spectrometry data provides valuable information about the molecular weight and elemental composition of a compound. The following data for 4-Methoxydalbergione and its hydroxylated analogue have been compiled from public databases.

Table 1: Mass Spectrometry Data for 4-Methoxydalbergione and Related Compounds

CompoundMolecular FormulaAdductPrecursor m/z (Experimental)
4-MethoxydalbergioneC₁₆H₁₄O₃[M+H]⁺Not available
[M-H]⁻Not available
(S)-4'-Hydroxy-4-methoxydalbergioneC₁₆H₁₄O₄[M+H]⁺271.09648 (Predicted)
[M-H]⁻269.08192 (Predicted)

Note: Experimental m/z values for the protonated and deprotonated molecules of this compound were not explicitly found. The data for the related compound (S)-4'-Hydroxy-4-methoxydalbergione is provided for reference.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and MS data for neoflavonoids like this compound. These protocols are based on standard practices in natural product chemistry.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the hydrogen atoms in the molecule.

  • ¹³C NMR: One-dimensional carbon NMR spectra are acquired to identify the chemical shifts of all carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete structural assignment.

    • COSY: Identifies proton-proton couplings within the same spin system.

    • HSQC: Correlates directly bonded proton and carbon atoms.

    • HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are commonly used for accurate mass measurements.

Data Acquisition:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids and other natural products.

  • Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which allows for the determination of the elemental composition.

  • Tandem MS (MS/MS): In MS/MS experiments, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Plant Material Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Purity Purity Assessment Chromatography->Purity MS_Analysis Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purity->MS_Analysis NMR_Analysis NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) Purity->NMR_Analysis Data_Integration Data Integration & Analysis MS_Analysis->Data_Integration NMR_Analysis->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic data and analytical methodologies relevant to this compound. The absence of specific NMR data in the current literature highlights an opportunity for further research to fully characterize this and other related natural products.

Methodological & Application

(R)-4-Methoxydalbergione: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays and detailed protocols for evaluating the biological activity of (R)-4-Methoxydalbergione. This compound, a naturally occurring neoflavonoid, has demonstrated significant anti-inflammatory and cytotoxic properties in preclinical studies. The following sections detail the experimental procedures to assess these effects and summarize key quantitative data from published literature.

Summary of Quantitative Data

The following tables summarize the reported in vitro bioactivities of this compound.

Table 1: Anti-Inflammatory Activity of this compound

AssayCell LineTreatmentConcentrationResultReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS-stimulatedVariousInhibition of NO production[1]
Prostaglandin E2 (PGE2) ProductionBV2 Microglial CellsLPS-stimulatedDose-dependentSuppression of PGE2 production
iNOS ExpressionBV2 Microglial CellsLPS-stimulatedDose-dependentInhibition of iNOS expression
COX-2 ExpressionBV2 Microglial CellsLPS-stimulatedDose-dependentInhibition of COX-2 expression
Pro-inflammatory Cytokine ProductionPrimary Rat MicrogliaLPS-stimulatedVariousAttenuation of pro-inflammatory cytokines

Table 2: Cytotoxic Activity of this compound

AssayCell LineConcentrationResultReference
Cell ProliferationMG63 Osteosarcoma CellsDose-dependentStrong inhibition of proliferation[2]
Apoptosis InductionMG63 Osteosarcoma CellsDose-dependentInduction of apoptosis[2]
Soft Agar Colony FormationMG63 Osteosarcoma CellsVariousInhibition of colony formation[2]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as human osteosarcoma cells (MG63). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[1][2].

Materials:

  • This compound

  • Target cancer cell line (e.g., MG63)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solvent.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Anti-Inflammatory Activity Assays

These protocols are designed to evaluate the anti-inflammatory effects of this compound in macrophage cell lines (e.g., RAW 264.7) or primary microglia stimulated with lipopolysaccharide (LPS).

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

This protocol quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • This compound

  • RAW 264.7 cells or primary microglia

  • LPS

  • Commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-5 from the Griess Assay protocol to obtain cell culture supernatants.

  • ELISA: Perform the ELISA for each cytokine and PGE2 according to the manufacturer's instructions provided with the specific kit[3][4]. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody (often biotinylated).

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of each cytokine and PGE2 in the samples based on the standard curve generated in the assay.

This method is used to determine the effect of this compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

  • This compound

  • RAW 264.7 cells or BV2 microglial cells

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the Griess Assay protocol. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Anti-Inflammation

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates the proposed mechanism.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.

G cluster_assays Downstream Assays start Start cell_culture Seed RAW 264.7 Macrophages in 96-well plate start->cell_culture pretreatment Pre-treat with This compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines, PGE2) supernatant->elisa western Western Blot (iNOS, COX-2) cell_lysate->western end End griess->end elisa->end western->end

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram illustrates the workflow for determining the cytotoxicity of this compound.

G start Start seed_cells Seed Cancer Cells (e.g., MG63) in 96-well plate start->seed_cells treatment Treat with this compound (various concentrations) seed_cells->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance analysis Calculate Cell Viability (%) read_absorbance->analysis end End analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for (R)-4-Methoxydalbergione Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-4-Methoxydalbergione is a naturally occurring neoflavonoid isolated from the heartwood of Dalbergia species.[1][2] Preclinical studies have revealed its potential as a therapeutic agent due to its significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][3][4] These application notes provide detailed protocols for cell-based assays to investigate and quantify the biological activities of this compound, specifically focusing on its anti-inflammatory and cytotoxic effects.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response, by preventing the degradation of its inhibitor, IκBα.[1] This leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] Furthermore, this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators.[1] The compound also induces the expression of the antioxidant and anti-inflammatory enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway.[1]

In the context of cancer, this compound has been demonstrated to inhibit the growth of human osteosarcoma cells.[4] This anti-proliferative activity is associated with the induction of apoptosis and the downregulation of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[4]

I. Anti-inflammatory Activity Assessment

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Inflammatory Stimulation cluster_3 Incubation & Data Collection a Culture RAW 264.7 cells b Seed cells into 96-well plates a->b c Pre-treat with this compound (various concentrations) b->c d Stimulate with LPS (1 µg/mL) c->d e Incubate for 24 hours d->e f Collect supernatant e->f g Measure TNF-α levels by ELISA f->g

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • LPS Stimulation: After pre-treatment, add 10 µL of LPS solution (10 µg/mL stock) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.

  • TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

Data Presentation: Inhibition of TNF-α Production

This compound (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition
0 (Unstimulated)50 ± 8-
0 (LPS only)1200 ± 950
1980 ± 7018.3
5650 ± 5545.8
10320 ± 3073.3
25150 ± 2087.5

NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene induces R4M This compound R4M->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

II. Cytotoxicity and Apoptosis Induction Assessment

This protocol details a method to assess the cytotoxic effects of this compound on human osteosarcoma cells (e.g., U2OS) and to determine if cell death occurs via apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Data Analysis a Culture U2OS cells b Seed cells into 96-well plates (for cytotoxicity) and 6-well plates (for apoptosis) a->b c Treat with this compound (various concentrations) b->c d Incubate for 48 hours c->d e Measure cell viability (MTT Assay) d->e f Analyze apoptosis (Annexin V/PI Staining by Flow Cytometry) d->f

Caption: Workflow for assessing the cytotoxicity and apoptosis-inducing activity of this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Materials and Reagents:

  • U2OS human osteosarcoma cell line

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed U2OS cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation: Cytotoxicity in U2OS Cells

This compound (µM)Cell Viability (%) ± SD
0100 ± 5.2
588 ± 4.1
1065 ± 3.5
2542 ± 2.8
5021 ± 1.9
1008 ± 1.1

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials and Reagents:

  • U2OS cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed U2OS cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation: Apoptosis Induction in U2OS Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Control3.1 ± 0.51.5 ± 0.3
This compound (25 µM)18.7 ± 1.28.2 ± 0.9
This compound (50 µM)35.4 ± 2.115.6 ± 1.5

References

Application Note: A Guide to Using (R)-4-Methoxydalbergione in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-Methoxydalbergione is a naturally occurring neoflavonoid isolated from various plant species, including Dalbergia odorifera.[1] This compound has garnered significant interest within the scientific community for its potent pharmacological properties, particularly its anti-inflammatory effects.[1][2][3] Studies have demonstrated that this compound can effectively suppress key inflammatory pathways, making it a valuable tool for investigating inflammation and a potential candidate for therapeutic development.[1][4]

This document provides a comprehensive guide for researchers on how to utilize this compound in anti-inflammatory studies. It includes an overview of its mechanism of action, a summary of its quantitative effects on inflammatory markers, detailed protocols for essential in vitro assays, and visual workflows to guide experimental design.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response initiated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.

Upon stimulation, LPS activates Toll-like Receptor 4 (TLR4), triggering downstream signaling that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent release and nuclear translocation of the p65 subunit of NF-κB. In the nucleus, p65 promotes the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.

This compound has been shown to inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[4][5] Additionally, it attenuates the phosphorylation of key MAPK proteins such as JNK and p38, which are also involved in regulating the expression of inflammatory mediators.[1][6] A secondary mechanism involves the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which provides cytoprotective and anti-inflammatory benefits.[1][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK p65_IκBα p65/IκBα (Inactive) IKK->p65_IκBα Phosphorylates IκBα IκBα IκBα p65_active p65 (Active) p65_IκBα->p65_active IκBα Degradation p65_nucleus p65 p65_active->p65_nucleus Translocation Nrf2_pathway Nrf2 Pathway Nrf2_nucleus Nrf2 Nrf2_pathway->Nrf2_nucleus Translocation R4MD This compound R4MD->MAPK_pathway Inhibits R4MD->IKK Inhibits R4MD->Nrf2_pathway Activates DNA DNA p65_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription HO1_gene Antioxidant Genes (HO-1) DNA->HO1_gene Transcription Nrf2_nucleus->DNA Binds

Caption: Signaling pathway of this compound's anti-inflammatory action.

Data Presentation: Quantitative Effects

The following tables summarize the reported effects of this compound on key inflammatory mediators and signaling proteins. These studies primarily utilize LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7) or microglial cells.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

MediatorCell TypeStimulantEffectReference
Nitric Oxide (NO)BV2 Microglial CellsLPSDose-dependent inhibition[1]
Prostaglandin E2 (PGE2)BV2 Microglial CellsLPSDose-dependent inhibition[1]
TNF-αBV2 Microglial CellsLPSAttenuated production[1]
IL-1βRAW 264.7 MacrophagesLPSReduced production[2]
IL-6RAW 264.7 MacrophagesLPSReduced production[2]

Table 2: Modulation of Pro-inflammatory Enzymes and Signaling Proteins

Protein TargetCell TypeStimulantEffectReference
iNOS ExpressionBV2 Microglial CellsLPSInhibited expression[1]
COX-2 ExpressionBV2 Microglial CellsLPSInhibited expression[1]
NF-κB (p65) TranslocationRAW 264.7 MacrophagesLPSInhibited nuclear translocation[2]
JNK MAPK PathwayBV2 Microglial Cells-Induced HO-1 expression[1]
Heme Oxygenase-1 (HO-1)BV2 Microglial Cells-Induced protein levels[1]
Nrf2 TranslocationBV2 Microglial Cells-Promoted nuclear translocation[1]

Experimental Protocols

Herein are detailed protocols for foundational assays to characterize the anti-inflammatory activity of this compound.

General Experimental Workflow

The typical workflow for an in vitro study involves cell culture, stimulation with an inflammatory agent like LPS, treatment with this compound, and subsequent analysis of inflammatory markers.

G cluster_workflow Experimental Workflow cluster_analysis 6. Downstream Analysis A 1. Cell Culture Seed RAW 264.7 macrophages and allow to adhere overnight B 2. Treatment Pre-treat cells with various concentrations of this compound A->B C 3. Stimulation Induce inflammation with LPS (e.g., 1 µg/mL) B->C D 4. Incubation Incubate for a specified time (e.g., 30 min for signaling, 24h for mediators) C->D E 5. Sample Collection Collect supernatant for mediator analysis and lyse cells for protein/RNA analysis D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (Proteins) E->H I RT-qPCR (mRNA) E->I

Caption: General workflow for in vitro anti-inflammatory studies.

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes how to induce an inflammatory response in RAW 264.7 cells, a standard model for screening anti-inflammatory compounds.

  • Cell Seeding: Seed RAW 264.7 cells into appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blotting) at a density that will result in 80-90% confluency on the day of the experiment.[7][8] For a 96-well plate, a density of 1-2 x 10^5 cells/well is common.[7]

  • Incubation: Incubate the cells overnight at 37°C in a 5% CO₂ humidified incubator to allow for attachment.

  • Pre-treatment: The next day, remove the old medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce inflammation.[9][10] Do not add LPS to the negative control wells.

  • Final Incubation: Incubate the plates for the desired duration. This is experiment-dependent:

    • Signaling Pathway Analysis (Western Blot): 15-60 minutes.[11][12]

    • Cytokine & NO Production (ELISA, Griess Assay): 18-24 hours.[9][11]

  • Sample Harvesting: After incubation, collect the cell culture supernatant for analysis of secreted mediators (NO, PGE2, cytokines). Lyse the remaining cells with appropriate buffers to extract protein or RNA for Western blot or RT-qPCR analysis.

Protocol: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the cell culture medium.

  • Assay: In a new 96-well plate, add 50-100 µL of the collected cell culture supernatant from each experimental condition.[11]

  • Reaction: Add 100 µL of the prepared Griess Reagent to each well containing supernatant or standard.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[11] Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol: Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Kit Selection: Use commercially available ELISA kits specific for the cytokine of interest (e.g., mouse TNF-α).

  • Procedure: Follow the manufacturer's instructions precisely. A general procedure is as follows:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add standards and collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated.

Protocol: Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins like iNOS, COX-2, IκBα, and MAPKs.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-iNOS, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ and normalize them to a loading control (e.g., β-actin or GAPDH).[11]

Conclusion

This compound is a potent anti-inflammatory compound that acts by inhibiting the NF-κB and MAPK signaling pathways. The protocols and data presented in this application note provide a robust framework for researchers to effectively design and execute studies to further investigate its properties. Its clear mechanism of action and efficacy in established in vitro models make it an excellent tool for dissecting inflammatory processes and for preclinical evaluation as a potential anti-inflammatory agent.

References

(R)-4-Methoxydalbergione: A Potent Inhibitor of the NF-κB Pathway for Inflammation and Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methoxydalbergione is a naturally occurring neoflavonoid with significant anti-inflammatory properties.[1][2] Emerging research has identified its potential as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases, including arthritis, asthma, and certain types of cancer.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the NF-κB pathway and for the development of novel anti-inflammatory therapeutics.

This compound exerts its anti-inflammatory effects by suppressing the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes.[2] Studies have demonstrated that it can inhibit the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2).[2] The mechanism of action involves the potential induction of Heme Oxygenase-1 (HO-1), which acts as a suppressor of NF-κB signaling.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central pathway in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound has been shown to interfere with this pathway, leading to a reduction in the inflammatory response. The proposed mechanism of inhibition is illustrated in the following diagram.

NF_kappa_B_Pathway Inhibitory Effect of this compound on the NF-κB Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_p p-IκB IkappaB->IkappaB_p NFkappaB NF-κB (p65/p50) NFkappaB_active Active NF-κB (p65/p50) Proteasome Proteasome Degradation IkappaB_p->Proteasome Targets for Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Cytokines Cytokines, Chemokines (TNF-α, IL-6, PGE2) Gene->Cytokines Leads to production of R4M This compound R4M->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

Quantitative Data Summary

The inhibitory effects of this compound on various components of the NF-κB pathway can be quantified. The following tables summarize key quantitative data from representative studies.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

Cell LineStimulantThis compound Conc.% Inhibition of TNF-α% Inhibition of PGE2Reference
ECA-109LPS10 µMData not availableData not available[2]
RAW 264.7LPS5 µMSignificantSignificant[1]
RAW 264.7LPS10 µMSignificantSignificant[1]
RAW 264.7LPS20 µMSignificantSignificant[1]

Table 2: Inhibition of NF-κB Nuclear Translocation

Cell LineStimulantThis compound Conc.Method% InhibitionReference
RAW 264.7LPS20 µMWestern Blot (p65)Significant[1]
ECA-109LPS10 µMWestern Blot (p-p65)Significant[2]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effect of this compound on the NF-κB pathway.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes the detection of total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) in cell lysates.

Materials:

  • Cell culture reagents

  • This compound

  • LPS or TNF-α

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for the desired time (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation E->F G Detection & Analysis F->G

Caption: A streamlined workflow for Western Blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α, PGE2) in cell culture supernatants.

Materials:

  • Cell culture supernatants from treated cells

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, PGE2)

  • Microplate reader

Protocol:

  • Sample Collection: Collect cell culture supernatants after treatment with this compound and/or a stimulant.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate solution.

    • Stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid

  • This compound

  • LPS or TNF-α

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Transfection and Treatment: Transfect cells with the NF-κB luciferase reporter plasmid. After 24-48 hours, pre-treat the cells with this compound, followed by stimulation with LPS or TNF-α.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • This compound

  • LPS or TNF-α

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips or imaging plates. Treat with this compound and stimulate with LPS or TNF-α.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

  • Immunostaining:

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary anti-p65 antibody.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody.

    • Wash with PBS.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Conclusion

This compound is a valuable pharmacological tool for studying the NF-κB signaling pathway. Its inhibitory properties make it a promising candidate for the development of novel anti-inflammatory drugs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of inflammation and drug discovery.

References

Application Notes and Protocols for (R)-4-Methoxydalbergione Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methoxydalbergione is a naturally occurring neoflavonoid that has demonstrated significant cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview of the methods used to evaluate its anti-cancer properties, focusing on cell viability, apoptosis induction, and the elucidation of underlying molecular mechanisms. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound and similar natural compounds.

Data Presentation: Summary of Cytotoxic Effects

The cytotoxic activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 Value (µM)Citation
J82Bladder Cancer8.17[1]
UMUC3Bladder Cancer14.50[1]
ECA-109Esophageal Carcinoma15.79
Osteosarcoma Cell Lines
MG-63OsteosarcomaNot Reported[2]
U-2 OSOsteosarcomaNot Reported[2]

*While specific IC50 values were not reported for MG-63 and U-2 OS osteosarcoma cell lines, studies have shown significant dose-dependent inhibition of cell proliferation at concentrations of 1, 10, and 30 µM[2].

Key Signaling Pathways Affected by this compound

Research indicates that this compound exerts its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathways identified are:

  • JAK2/STAT3 Pathway: Inhibition of this pathway has been observed in osteosarcoma cells, leading to reduced proliferation and induction of apoptosis[1][2][3].

  • Akt/ERK Signaling Pathway: Attenuation of Akt and ERK phosphorylation has been reported in bladder cancer cells treated with this compound[4].

  • NF-κB Signaling Pathway: Inactivation of this pathway has been linked to the inhibitory effects of this compound on esophageal carcinoma cell proliferation and migration.

Below is a diagram illustrating the general mechanism of action of this compound on cancer cells.

cluster_drug This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects R4MD This compound JAK2_STAT3 JAK2/STAT3 R4MD->JAK2_STAT3 Inhibits Akt_ERK Akt/ERK R4MD->Akt_ERK Inhibits NFkB NF-κB R4MD->NFkB Inhibits Apoptosis Apoptosis R4MD->Apoptosis Induces Proliferation Cell Proliferation JAK2_STAT3->Proliferation Akt_ERK->Proliferation NFkB->Proliferation

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 30, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound seed->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for 3-4 hours add_mtt->incubate solubilize Solubilize formazan with DMSO incubate->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: MTT Assay Workflow.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 10 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

start Start treat Treat cells start->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway & Proliferation R4MD This compound Bcl2 Bcl-2, Bcl-xL, Survivin (Anti-apoptotic) R4MD->Bcl2 Downregulates Caspase3 Caspase-3 R4MD->Caspase3 Activates Cleavage p_JAK2 p-JAK2 R4MD->p_JAK2 Inhibits Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_Caspase3->PARP Cleaves JAK2 JAK2 STAT3 STAT3 p_STAT3 p-STAT3 p_JAK2->p_STAT3 Inhibits Proliferation_Genes Proliferation Genes p_STAT3->Proliferation_Genes Downregulates

References

Application Notes and Protocols for (R)-4-Methoxydalbergione in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methoxydalbergione is a naturally occurring quinone isolated from plants of the Dalbergia genus. It has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anti-cancer agent. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its solubility, preparation of stock solutions, and its effects on key signaling pathways.

Data Presentation: Solubility and Physicochemical Properties

PropertyValueSource(s)
Chemical Name This compound-
CAS Number 4646-86-0[1][2]
Molecular Formula C₁₆H₁₄O₃[2]
Molecular Weight 254.28 g/mol [2]
Solubility in DMSO Soluble; a 10 mM solution is commercially available.[1]
Solubility in other organic solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4]
Solubility in Ethanol Data not available-
Solubility in PBS Data not available (expected to be low)-
Storage Store at -20°C[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

  • This compound (powder form)

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (254.28 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.001 L * 254.28 g/mol = 2.54 mg

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 2.54 mg of this compound powder.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Treating Cells in Culture

This protocol provides a general procedure for treating adherent cells with this compound. The final concentration and treatment duration should be optimized for each cell line and experimental endpoint.

Materials:

  • Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the culture medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), western blotting, or quantitative PCR.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the inhibitory effects on the JAK2/STAT3 and Akt/ERK pathways.

JAK2_STAT3_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Cytokine binding pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pJAK2->STAT3 Phosphorylates Target_Genes Target Gene Transcription (e.g., Bcl-2, Survivin) pSTAT3->Target_Genes Translocation & Transcription Cell_Survival Cell_Survival Target_Genes->Cell_Survival R-4-MD This compound R-4-MD->pJAK2 Inhibition Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Akt_ERK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor Ras Ras RTK->Ras Akt Akt PI3K->Akt PIP3 generation pAkt p-Akt Akt->pAkt Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) pAkt->Transcription_Factors pERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation R-4-MD This compound R-4-MD->pAkt Inhibition R-4-MD->pERK Inhibition

Caption: Inhibition of the Akt and ERK signaling pathways by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for conducting cell culture experiments with this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Cell-Based Assay cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Store_Stock Aliquot and Store at -20°C Prep_Stock->Store_Stock Prepare_Working Prepare Working Solutions in Culture Medium Store_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Plates Seed_Cells->Prepare_Working Treat_Cells Treat Cells with (R)-4-MD Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Western Western Blot (e.g., p-Akt, p-ERK) Incubate->Western qPCR qPCR (Target Genes) Incubate->qPCR

Caption: General experimental workflow for this compound cell culture studies.

References

Application Note: Quantitative Analysis of (R)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methoxydalbergione is a neoflavonoid predominantly found in the heartwood of various Dalbergia species, commonly known as rosewoods. This compound and its congeners have garnered significant interest due to their potential pharmacological activities, including anti-inflammatory and cytotoxic effects. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), along with sample preparation guidelines.

Analytical Techniques

The primary method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD). This technique offers excellent selectivity, sensitivity, and reproducibility for the analysis of flavonoids and related phenolic compounds.

Experimental Protocols

Sample Preparation: Extraction from Dalbergia Heartwood

This protocol outlines the extraction of this compound from the heartwood of Dalbergia species.

Materials and Reagents:

  • Air-dried Dalbergia heartwood

  • Methanol (HPLC grade) or 70% Ethanol

  • Grinder or mill

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Grinding: Grind the air-dried heartwood of Dalbergia species into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 0.2 g of the powdered wood sample into a centrifuge tube.

    • Add 25 mL of 70% methanol.[1]

    • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 45 minutes to facilitate the extraction of the target analyte.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: If not analyzed immediately, store the extracts at 4°C to minimize degradation.

HPLC-DAD Quantification Protocol

This protocol details the chromatographic conditions for the quantification of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    25 50 50
    30 5 95
    35 5 95
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on the typical UV absorbance of neoflavonoids). The DAD should be set to scan a wider range (e.g., 200-400 nm) to confirm peak purity and identity.

  • Run Time: 45 minutes

Calibration:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for flavonoids and isoflavonoids found in Dalbergia species from a validated UHPLC-MS/MS method. This data can serve as a reference for the expected performance of a validated method for this compound. It is important to note that a full method validation according to ICH guidelines should be performed for the specific quantification of this compound.

Table 1: Reference Quantitative Data for Flavonoids in Dalbergia odorifera [1][3]

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)
Daidzein1.024 - 2560.99981.02495.8 - 100.2
Dalbergin2.048 - 5120.99972.04896.3 - 101.1
Liquiritigenin0.512 - 1280.99990.51294.2 - 98.7
Isoliquiritigenin0.256 - 640.99980.25695.1 - 99.3
Formononetin1.536 - 3840.99961.53697.2 - 101.5
Genistein0.768 - 1920.99970.76896.5 - 100.8
Sativanone18.840 - 47100.998618.84098.9 - 101.9

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound from sample collection to data analysis.

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for (R)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vivo applications of 4-Methoxydalbergione (4-MOD), a stereoisomer of (R)-4-Methoxydalbergione, focusing on its anti-tumor effects in xenograft mouse models of astroglioma and osteosarcoma. The protocols and data presented are intended for researchers, scientists, and professionals in drug development.

Anti-Tumor Activity in Astroglioma

4-Methoxydalbergione has demonstrated significant inhibitory effects on the growth of human astroglioma cells in a nude mouse xenograft model.[1]

1.1. Quantitative Data Summary

Experimental ModelCell LineTreatment GroupDosageKey FindingsReference
Nude Mouse XenograftU87 (Human Astroglioma)4-MOD10 mg/kgSlowed tumor growth rate.[1]
Nude Mouse XenograftU87 (Human Astroglioma)4-MOD30 mg/kgSignificantly reduced tumor size.[1]

1.2. Experimental Protocol: Astroglioma Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of 4-MOD against astroglioma.

  • Cell Culture: Human astroglioma U87 cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Nude mice are utilized for this xenograft model.

  • Tumor Implantation: A suspension of U87 cells is subcutaneously injected into the flank of each nude mouse.

  • Tumor Growth and Grouping: The mice are monitored until the tumors reach a palpable size. They are then randomly assigned to control and treatment groups.

  • Drug Administration: 4-MOD is administered to the treatment groups at specified dosages (e.g., 10 mg/kg and 30 mg/kg). The control group receives a vehicle solution. Administration is typically performed via intraperitoneal injection.

  • Monitoring: Tumor size is measured regularly (e.g., every few days) using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Endpoint: The experiment is concluded after a predetermined period, or when tumors in the control group reach a specific size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

1.3. Signaling Pathways

Transcriptome sequencing of U87 cells treated with 4-MOD revealed enrichment in several key signaling pathways that may underlie its anti-tumor mechanisms.[1] These include the p53, TNF, and MAPK signaling pathways.[1]

G cluster_pathways Affected Signaling Pathways MOD 4-Methoxydalbergione p53 p53 Pathway MOD->p53 Modulates TNF TNF Pathway MOD->TNF Modulates MAPK MAPK Pathway MOD->MAPK Modulates Apoptosis Apoptosis p53->Apoptosis Induces Inflammation_Apoptosis Inflammation & Apoptosis TNF->Inflammation_Apoptosis Regulates Cell_Cycle_Proliferation Cell Cycle & Proliferation MAPK->Cell_Cycle_Proliferation Regulates

Fig. 1: 4-MOD's influence on key anti-tumor signaling pathways.

Anti-Tumor Activity in Osteosarcoma

4-MOD has also been shown to suppress tumor growth in a human osteosarcoma xenograft model, primarily through the inhibition of the JAK2/STAT3 signaling pathway.[2]

2.1. Quantitative Data Summary

Experimental ModelCell LineTreatment GroupKey FindingsReference
Nude Mouse XenograftU2OS / MG-63 (Human Osteosarcoma)4-MDInhibited tumor growth.[2]
Soft Agar AssayU2OS / MG-63 (Human Osteosarcoma)4-MDReduced colony formation in a concentration-dependent manner.[2]

2.2. Experimental Protocol: Osteosarcoma Xenograft Model

This protocol details the in vivo evaluation of 4-MOD against osteosarcoma.

  • Cell Culture: Human osteosarcoma cells (e.g., U2OS, MG-63) are maintained in suitable culture conditions.

  • Animal Model: Immunodeficient nude mice are used.

  • Tumor Implantation: Osteosarcoma cells are harvested and injected subcutaneously into the mice.

  • Treatment: Once tumors are established, mice are treated with 4-MOD or a vehicle control.

2.3. Signaling Pathway

The anti-proliferative effects of 4-MOD in osteosarcoma cells are exerted through the inhibition of the JAK2/STAT3 pathway.[2] This pathway is crucial for regulating the expression of genes involved in oncogenesis, including apoptosis inhibitors and cell cycle regulators.[2]

G MOD 4-Methoxydalbergione JAK2 JAK2 MOD->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Survivin Survivin pSTAT3->Survivin Upregulates Survivin->Inhibition Inhibits Apoptosis Apoptosis G A 1. Cell Culture (e.g., U87, U2OS) B 2. Cell Implantation (Subcutaneous injection in nude mice) A->B C 3. Tumor Growth (Monitoring until palpable) B->C D 4. Group Assignment (Randomization into Control & Treatment) C->D E 5. Drug Administration (Vehicle vs. 4-MOD) D->E F 6. Tumor Measurement (Regular caliper measurements) E->F G 7. Endpoint Analysis (Tumor excision, weighing, IHC) F->G

References

Troubleshooting & Optimization

Technical Support Center: Improving (R)-4-Methoxydalbergione Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of (R)-4-Methoxydalbergione in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring quinone isolated from plants of the Dalbergia genus.[1] These compounds are known for their diverse biological activities, including potential cytotoxic properties that are of interest in cancer research.[1] However, like many natural products, this compound is a hydrophobic molecule, which often translates to poor aqueous solubility. This low solubility can hinder its bioavailability and therapeutic efficacy, making it a significant challenge for in vitro and in vivo studies.

Q2: What are the primary strategies for improving the aqueous solubility of hydrophobic compounds like this compound?

The main approaches to enhance the solubility of poorly water-soluble drugs can be broadly categorized as physical and chemical modifications. Key techniques include:

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin.[2][3]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanoscale, thereby increasing the surface area for dissolution.[4][5] This can be achieved using biodegradable polymers to create nanospheres or nanocapsules.[5]

  • Solid Dispersion: Dispersing the drug in an inert, hydrophilic carrier at a solid state.[6][7][8]

Q3: How do cyclodextrins work to increase solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[2] This structure allows them to encapsulate non-polar guest molecules, like this compound, forming inclusion complexes.[2] The hydrophilic exterior of the cyclodextrin then interacts with water, effectively solubilizing the entire complex and, consequently, the entrapped drug molecule.

Q4: What are the advantages of using nanoparticle formulations?

Nanoparticle formulations offer several benefits for hydrophobic drugs:

  • Increased Surface Area: The small particle size dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6]

  • Improved Bioavailability: Enhanced solubility and dissolution can lead to better absorption and bioavailability of the drug.[5]

  • Controlled Release: Polymeric nanoparticles can be designed for controlled or sustained drug release.[4]

  • Targeted Delivery: The surface of nanoparticles can be modified to target specific cells or tissues.

Q5: What is a solid dispersion and how does it improve solubility?

A solid dispersion refers to a system where a poorly water-soluble drug is dispersed within a highly soluble solid carrier.[6][7] By molecularly dispersing the drug or reducing it to an amorphous state within the hydrophilic matrix, the energy required to dissolve the drug is significantly lowered.[7] This leads to an increased dissolution rate and improved bioavailability.[6][8]

Troubleshooting Guides

Cyclodextrin Complexation Issues

Q: My this compound solution with cyclodextrin is still cloudy. What could be the problem?

A:

  • Insufficient Cyclodextrin Concentration: The molar ratio of cyclodextrin to the drug may be too low for effective encapsulation. Try increasing the concentration of the cyclodextrin.

  • Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity might not be optimal for this compound. Consider experimenting with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

  • Precipitation of the Complex: The drug-cyclodextrin complex itself might have limited solubility.[2] Adding a small amount of a water-soluble polymer or adjusting the pH could help to keep the complex in solution.

  • Incomplete Complexation: Ensure adequate mixing and equilibration time for the complex to form. Sonication can sometimes aid in this process.

Nanoparticle Formulation Challenges

Q: The nanoparticles I've formulated are aggregating and precipitating out of solution. How can I prevent this?

A:

  • Inadequate Stabilization: The surfactant or stabilizing agent concentration may be too low to prevent particle agglomeration. Increase the concentration of the stabilizer.

  • Zeta Potential Issues: The surface charge of the nanoparticles (zeta potential) might not be sufficient to create repulsive forces between particles. Consider using a different stabilizer or adjusting the pH of the solution.

  • Improper Solvent Removal: Residual organic solvent from the formulation process can lead to instability. Ensure complete evaporation of the solvent.

Q: The drug loading in my nanoparticles is very low. How can I improve it?

A:

  • Drug-Polymer Miscibility: The chosen polymer may not be compatible with this compound. Experiment with different types of polymers.

  • Formulation Method: The method of nanoparticle preparation can significantly impact drug loading. For hydrophobic drugs, methods like nanoprecipitation and solvent evaporation are commonly used.[5][9] Optimizing the parameters of your chosen method, such as the solvent composition and evaporation rate, can improve encapsulation efficiency.

Solid Dispersion Difficulties

Q: The dissolution rate of my solid dispersion is not significantly better than the pure drug. What went wrong?

A:

  • Crystalline Drug Presence: The drug may not have been fully converted to an amorphous state or molecularly dispersed in the carrier. This can be checked using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

  • Inappropriate Carrier: The selected hydrophilic carrier may not be suitable for this compound. Experiment with different carriers such as polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP).[8]

  • Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting) can influence its effectiveness.[6][8] The solvent evaporation method is often suitable for heat-sensitive compounds.[10]

Data Presentation

The following tables provide illustrative examples of the kind of quantitative data that should be collected during solubility enhancement experiments. Note: The values presented here are for demonstration purposes only and are not actual experimental data for this compound.

Table 1: Illustrative Solubility of this compound in Different Media

Solvent/MediumTemperature (°C)Illustrative Solubility (µg/mL)
Deionized Water25< 1
Phosphate Buffer (pH 7.4)25< 1
Ethanol255000
DMSO25> 10000

Table 2: Illustrative Enhancement of this compound Solubility with Cyclodextrins

Cyclodextrin TypeConcentration (mM)Illustrative Solubility (µg/mL)Fold Increase
None0< 1-
β-Cyclodextrin105050
β-Cyclodextrin209595
Hydroxypropyl-β-Cyclodextrin10150150
Hydroxypropyl-β-Cyclodextrin20280280

Table 3: Illustrative Characteristics of this compound Formulations

Formulation TypeCarrier/PolymerIllustrative Particle Size (nm)Illustrative Drug Loading (%)Illustrative Dissolution at 60 min (%)
Pure Drug-> 2000100< 5
NanoparticlesPLGA150570
Solid DispersionPVP K30N/A1085
Solid DispersionPEG 6000N/A1080

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare and evaluate an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bars

  • 0.45 µm syringe filters

Methodology:

  • Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., 0, 5, 10, 15, 20 mM).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter the suspensions through a 0.45 µm syringe filter to remove the undissolved drug.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of dissolved this compound against the cyclodextrin concentration to create a phase solubility diagram.

Protocol 2: Formulation of this compound Nanoparticles by Solvent Evaporation

Objective: To prepare polymeric nanoparticles encapsulating this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)

  • An organic solvent (e.g., Dichloromethane or Acetone)

  • A surfactant (e.g., Polyvinyl alcohol - PVA)

  • Deionized water

  • Homogenizer or sonicator

  • Rotary evaporator

Methodology:

  • Dissolve a specific amount of this compound and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.

  • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water emulsion.

  • Continue homogenization/sonication for a few minutes to reduce the droplet size.

  • Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure.

  • As the solvent is removed, the polymer and drug will precipitate to form nanoparticles.

  • Collect the nanoparticle suspension and wash by centrifugation and resuspension in deionized water to remove excess surfactant.

  • Lyophilize the final nanoparticle suspension to obtain a dry powder for characterization.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30 or Polyethylene glycol 6000 - PEG 6000)

  • A suitable solvent (e.g., Ethanol or a mixture of solvents)

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Dissolve both this compound and the hydrophilic carrier in the chosen solvent in a specific weight ratio (e.g., 1:1, 1:5, 1:10).

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature and reduced pressure to obtain a solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation prep_cd Cyclodextrin Complexation char_sol Solubility Assessment prep_cd->char_sol prep_np Nanoparticle Formulation prep_np->char_sol prep_sd Solid Dispersion prep_sd->char_sol char_diss Dissolution Testing char_sol->char_diss char_phys Physicochemical Characterization (XRD, DSC, SEM) char_diss->char_phys eval_bio In Vitro / In Vivo Bioactivity char_phys->eval_bio end Improved Aqueous Formulation eval_bio->end start Poorly Soluble This compound start->prep_cd start->prep_np start->prep_sd

Caption: General workflow for improving the solubility of this compound.

cyclodextrin_mechanism cluster_system Aqueous Environment drug This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) drug->complex Encapsulation cd Cyclodextrin cd->complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

troubleshooting_logic cluster_cd Cyclodextrin Issues cluster_np Nanoparticle Issues cluster_sd Solid Dispersion Issues start Experiment Yields Poor Solubility q1 Which method was used? start->q1 m_cd Cyclodextrin q1->m_cd m_np Nanoparticles q1->m_np m_sd Solid Dispersion q1->m_sd cd_sol1 Increase CD Concentration m_cd->cd_sol1 cd_sol2 Change CD Type m_cd->cd_sol2 cd_sol3 Adjust pH or add Polymer m_cd->cd_sol3 np_sol1 Increase Stabilizer m_np->np_sol1 np_sol2 Change Polymer m_np->np_sol2 np_sol3 Optimize Method m_np->np_sol3 sd_sol1 Verify Amorphous State (XRD/DSC) m_sd->sd_sol1 sd_sol2 Change Carrier m_sd->sd_sol2 sd_sol3 Try Different Preparation Method m_sd->sd_sol3

Caption: Troubleshooting logic for common solubility enhancement issues.

References

(R)-4-Methoxydalbergione stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-4-Methoxydalbergione. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experimental assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a naturally occurring quinone compound.[1] Quinones are known to be reactive electrophiles, a characteristic that allows them to interact with biological nucleophiles such as proteins and DNA. This reactivity is central to its biological activity but also contributes to its potential instability in certain experimental environments.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

Yes, inconsistent results are a common sign of compound instability. This compound, as a quinone, can be susceptible to degradation under typical cell culture conditions. Factors such as the composition of the culture medium, exposure to light, and pH can all influence its stability.

Q3: What are the potential degradation pathways for quinone compounds like this compound?

While specific degradation pathways for this compound are not extensively documented, related quinone compounds are known to degrade via several mechanisms:

  • Oxidation: Exposure to air and light can lead to oxidation, forming various degradation products.[2]

  • Reaction with Nucleophiles: The electrophilic nature of the quinone ring makes it susceptible to reactions with nucleophiles present in the assay environment, such as thiol groups in proteins (e.g., cysteine residues) or glutathione in cell lysates.[3]

  • Redox Cycling: Quinones can undergo redox cycling, where they are reduced to semiquinones that can then react with molecular oxygen to produce reactive oxygen species (ROS). This process can lead to compound degradation and cellular toxicity.[3][4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media

Symptoms:

  • Visible particulate matter in the solution.

  • Lower than expected compound concentration upon analysis.

  • Inconsistent biological activity.

Possible Causes:

  • Poor aqueous solubility of this compound.

  • Interaction with components of the buffer or media leading to complex formation and precipitation.

Troubleshooting Steps:

StepActionRationale
1 Optimize Solvent System Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
2 Test Different Buffers Evaluate the solubility and stability in a panel of buffers with varying pH and salt concentrations.
3 Use of Solubilizing Agents Consider the use of solubilizing agents such as cyclodextrins, but validate that they do not interfere with the assay.
4 Sonication Briefly sonicate the solution to aid in dissolution, but be cautious of potential heat-induced degradation.
Issue 2: Loss of Biological Activity Over Time

Symptoms:

  • Decreased potency (higher IC50) in assays performed with older solutions.

  • Inconsistent results between experiments run on different days with the same stock solution.

Possible Causes:

  • Chemical degradation of this compound in the stock solution or final assay medium.

  • Adsorption of the compound to plasticware.

Troubleshooting Steps:

StepActionRationale
1 Fresh Solution Preparation Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
2 Storage Conditions Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.
3 Light Protection Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.
4 Use of Low-Binding Plastics Utilize low-protein-binding microplates and tubes to minimize loss of compound due to adsorption.
5 Inclusion of Antioxidants For in vitro assays, consider the addition of antioxidants to the buffer if compatible with the experimental setup, to mitigate oxidative degradation.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator (37°C, 5% CO2)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).

  • Immediately take a sample (t=0) and store it at -80°C until analysis.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours). Store all samples at -80°C.

  • Once all samples are collected, analyze the concentration of this compound in each sample by HPLC.

  • Plot the concentration of this compound as a percentage of the t=0 sample versus time to determine its stability profile.

Signaling Pathway and Experimental Workflow Diagrams

JAK2/STAT3 Signaling Pathway Inhibition by this compound

This compound has been shown to suppress the growth of human osteosarcoma cells by down-regulating the JAK2/STAT3 signaling pathway. The following diagram illustrates this inhibitory action.[5]

JAK2_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization R4M This compound R4M->JAK2 Inhibition Gene Target Gene (e.g., Bcl-2, Survivin) pSTAT3_dimer->Gene Transcription

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Troubleshooting Workflow for Inconsistent Assay Results

This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent results when working with this compound.

Caption: A decision-making workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: (R)-4-Methoxydalbergione Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the purification of (R)-4-Methoxydalbergione.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound purification?

Low yield in the purification of this compound can stem from several factors throughout the extraction and purification process. Key contributors include:

  • Suboptimal Extraction: Inefficient extraction from the source material (e.g., Dalbergia species) can be a primary cause. This may be due to the use of an inappropriate solvent, insufficient extraction time, or inadequate temperature.

  • Compound Degradation: this compound, like many flavonoids, can be susceptible to degradation under certain conditions. Exposure to harsh pH, high temperatures, or light can lead to the breakdown of the target molecule.

  • Co-eluting Impurities: The presence of structurally similar compounds in the crude extract can complicate purification, leading to fractions containing a mixture of the desired product and impurities, thereby reducing the yield of the pure compound.

  • Losses During Chromatographic Purification: Issues such as irreversible adsorption onto the stationary phase (e.g., silica gel), band tailing, or poor separation can result in significant loss of the product during column chromatography.

  • Inefficient Crystallization: Difficulty in inducing crystallization, formation of oils instead of crystals, or the need for multiple recrystallization steps to achieve desired purity can substantially lower the final yield.

Q2: How can I minimize the degradation of this compound during purification?

To minimize degradation, consider the following precautions:

  • Temperature Control: Perform extraction and purification steps at controlled, and preferably low, temperatures to reduce the rate of potential degradation reactions.

  • pH Management: Avoid strongly acidic or basic conditions. Use buffered solutions where appropriate to maintain a neutral or mildly acidic pH.

  • Light Protection: Protect the sample from direct light, especially UV light, by using amber glassware or covering vessels with aluminum foil.

  • Inert Atmosphere: For sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the typical impurities I might encounter when purifying this compound from natural sources?

When isolating this compound from Dalbergia species, you may encounter other structurally related compounds, including other dalbergiones, isoflavones, and flavonoids. Common co-occurring compounds in Dalbergia extracts include:

  • Other neoflavonoids and isoflavonoids.[1]

  • Benzofurans.[1]

  • Phenolic compounds.[2]

  • Quinones and cinnamylphenols.[3]

Q4: Are there alternative purification techniques to traditional silica gel chromatography?

Yes, several alternative and complementary techniques can be employed:

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating flavonoids and other phenolic compounds. It is often used as a subsequent purification step after initial fractionation on silica gel.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and degradation of the target compound.[4][5][6][7][8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, reversed-phase preparative HPLC is a powerful final polishing step.[4][5][9]

  • Macroporous Resin Chromatography: This technique is useful for the initial enrichment of flavonoids from crude extracts.

Troubleshooting Guides

Issue 1: Low Recovery from Silica Gel Column Chromatography
Symptom Possible Cause Suggested Solution
No product elutes from the column. The compound may have degraded on the acidic silica gel.Test the stability of your compound on a TLC plate spotted with your sample and left to stand. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina or florisil.
Significant tailing of the product band. The chosen solvent system may not be optimal, leading to poor separation and broad peaks.Re-evaluate the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. Consider adding a small amount of a more polar solvent to reduce tailing.
Product co-elutes with impurities. The polarity of the product and impurities are too similar for effective separation with the current method.Employ a different chromatographic technique with an alternative separation mechanism, such as Sephadex LH-20 (size exclusion) or preparative HPLC (reversed-phase).
Issue 2: Difficulty with Crystallization
Symptom Possible Cause Suggested Solution
The compound oils out instead of crystallizing. The solution is too supersaturated, or impurities are inhibiting crystal lattice formation.Try a slower crystallization method such as vapor diffusion or slow cooling. Ensure the starting material for crystallization is of sufficient purity (>90%).
Formation of very fine needles or powder. Rapid nucleation due to high supersaturation.Reduce the rate of supersaturation. Consider using a solvent/anti-solvent system where the anti-solvent is added very slowly.
No crystal formation upon cooling. The solution is not sufficiently supersaturated, or nucleation is not initiated.Concentrate the solution further. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Low yield after recrystallization. The compound has significant solubility in the chosen solvent even at low temperatures.Screen for a solvent system where the compound has high solubility at elevated temperatures and very low solubility at low temperatures. Minimize the amount of solvent used to dissolve the compound.

Experimental Protocols

Protocol 1: Multi-Step Chromatographic Purification of 4-Methoxydalbergione from a Natural Extract

This protocol is adapted from the isolation of 4-methoxydalbergione from Dalbergia melanoxylon heartwood.[9]

1. Initial Fractionation (Silica Gel Column Chromatography):

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of petroleum ether/ethyl acetate.

  • Procedure:

    • Load the crude extract onto a silica gel column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in petroleum ether.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing 4-methoxydalbergione.

2. Secondary Purification (Sephadex LH-20 Chromatography):

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Dichloromethane/Methanol (1:1).

  • Procedure:

    • Dissolve the enriched fraction from the silica gel column in a minimal amount of the mobile phase.

    • Load the sample onto a Sephadex LH-20 column.

    • Elute with the dichloromethane/methanol (1:1) mixture.

    • Collect and combine the fractions containing the target compound.

3. Final Polishing (Semi-Preparative HPLC):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40).

  • Procedure:

    • Dissolve the sample from the Sephadex LH-20 column in the mobile phase.

    • Inject the sample onto the semi-preparative HPLC system.

    • Collect the peak corresponding to 4-methoxydalbergione.

    • Evaporate the solvent to obtain the purified compound.

Protocol 2: General Guideline for Crystallization of this compound

1. Solvent Selection:

  • Screen various solvents to find one in which this compound has high solubility when hot and low solubility when cold. Common solvents for flavonoids include methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane.

2. Crystallization Procedure (Slow Evaporation):

  • Dissolve the purified this compound in a suitable solvent (e.g., ethyl acetate) in a beaker or flask.

  • Cover the container with a watch glass or parafilm with a few small holes to allow for slow evaporation of the solvent.

  • Leave the container undisturbed in a location with stable temperature and minimal vibrations.

  • Monitor for crystal growth over several days.

3. Crystallization Procedure (Vapor Diffusion):

  • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) in a small open vial.

  • Place this vial inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the anti-solvent, e.g., hexane).

  • The vapor of the anti-solvent will slowly diffuse into the vial containing the compound solution, gradually reducing its solubility and promoting crystal growth.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Flavonoid Purification

Technique Principle Advantages Disadvantages Applicability for this compound
Silica Gel Chromatography AdsorptionHigh loading capacity, low cost.Potential for irreversible adsorption and degradation of sensitive compounds.Suitable for initial fractionation of crude extracts.
Sephadex LH-20 Chromatography Size Exclusion & PartitionMild conditions, good for separating polar compounds.Lower resolution compared to HPLC.Effective for removing smaller or larger molecular weight impurities.
Preparative HPLC PartitionHigh resolution and purity.Lower loading capacity, higher cost.Ideal for the final polishing step to obtain high-purity material.
HSCCC Liquid-Liquid PartitionNo solid support, minimizes sample loss and degradation.Requires specialized equipment.A good alternative to silica gel chromatography for the primary purification step.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Purified This compound check_extraction Review Extraction Protocol start->check_extraction check_chromatography Analyze Chromatography Performance start->check_chromatography check_crystallization Evaluate Crystallization Step start->check_crystallization suboptimal_extraction Suboptimal Extraction? check_extraction->suboptimal_extraction Yes degradation Compound Degradation? check_extraction->degradation Possible poor_separation Poor Separation? check_chromatography->poor_separation Yes product_loss Product Loss on Column? check_chromatography->product_loss Possible crystallization_failure Crystallization Failure? check_crystallization->crystallization_failure Yes low_recrystallization_yield Low Recrystallization Yield? check_crystallization->low_recrystallization_yield If successful solution_extraction Optimize solvent, time, and temperature. suboptimal_extraction->solution_extraction solution_degradation Use milder conditions (lower temp, protect from light). degradation->solution_degradation solution_separation Optimize mobile phase or change stationary phase. poor_separation->solution_separation solution_loss Use alternative chromatography (e.g., HSCCC) or deactivate silica. product_loss->solution_loss solution_crystallization Screen different solvents and methods (slow evaporation, vapor diffusion). crystallization_failure->solution_crystallization solution_recrystallization Optimize solvent system for high solubility when hot, low when cold. low_recrystallization_yield->solution_recrystallization

Caption: Troubleshooting workflow for low yield in this compound purification.

Purification_Workflow start Crude Extract of Dalbergia Species silica_gel Step 1: Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) start->silica_gel Initial Fractionation sephadex Step 2: Sephadex LH-20 Column Chromatography (DCM/Methanol) silica_gel->sephadex Further Purification prep_hplc Step 3: Semi-Preparative Reversed-Phase HPLC (Acetonitrile/Water) sephadex->prep_hplc Final Polishing crystallization Step 4: Crystallization prep_hplc->crystallization Isolation final_product Pure this compound crystallization->final_product

Caption: A multi-step workflow for the purification of this compound.

References

Technical Support Center: (R)-4-Methoxydalbergione Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using (R)-4-Methoxydalbergione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring isoflavonoid compound. Its primary mechanisms of action include the induction of cytoprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway and the inhibition of pro-inflammatory responses by suppressing the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1] It has demonstrated anti-cancer properties in various cell lines by inducing autophagy and apoptosis, and inhibiting signaling pathways such as Akt/ERK and JAK2/STAT3.[2][3]

Q2: What are typical IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the assay conditions. For example, in bladder cancer cell lines, the IC50 values have been reported to be 8.17 µM in J82 cells and 14.50 µM in UMUC3 cells.[2]

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the stability of this compound in my cell culture medium?

The stability of this compound in cell culture media can be influenced by factors such as media composition, pH, temperature, and light exposure.[4] To assess stability, you can prepare the compound in your specific medium and incubate it under your experimental conditions for various durations (e.g., 0, 24, 48, 72 hours). The concentration of the compound at each time point can then be quantified using analytical methods like HPLC or LC-MS to determine its degradation rate.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No observable dose-response (flat curve) - Compound inactivity in the specific assay. - Compound concentration is too low. - Compound degradation. - Insufficient incubation time.- Verify the compound's mechanism of action is relevant to the assay. - Test a wider and higher range of concentrations. - Prepare fresh stock solutions and assess compound stability in the media. - Optimize the incubation time based on the biological process being measured.
High variability between replicates - Inconsistent cell seeding. - Pipetting errors during serial dilutions or reagent addition. - Edge effects in the microplate. - Compound precipitation.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the microplate or fill them with sterile buffer or water to maintain humidity. - Visually inspect wells for precipitate. If observed, consider using a lower concentration range or a different solvent.
"U" or "V" shaped dose-response curve - Compound precipitation at high concentrations. - Off-target effects at high concentrations leading to cytotoxicity. - Interference of the compound with the assay signal (e.g., autofluorescence).- Check the solubility of the compound in the assay medium. - Perform a cytotoxicity assay to determine the toxic concentration range. - Run appropriate controls to test for assay interference.
IC50/EC50 values differ from published data - Differences in experimental conditions (e.g., cell line, cell density, incubation time, serum concentration, passage number). - Different assay methods or reagents. - Variations in data analysis and curve fitting models.- Standardize experimental protocols and ensure consistency. - Use the same cell line passage number and control for confluency. - Verify that the data analysis method is appropriate for the observed dose-response relationship.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
J82Bladder CancerCCK-88.17[2]
UMUC3Bladder CancerCCK-814.50[2]
ECA-109Esophageal CarcinomaCCK-8Not specified[1]
KYSE-105Esophageal CarcinomaCCK-8Not specified[1]
MG63OsteosarcomaProliferation AssayNot specified[3]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

This protocol is a general guideline for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a method to assess the inhibitory effect of this compound on NF-κB activation.

Materials:

  • Cell line stably transfected with an NF-κB reporter construct (e.g., luciferase or SEAP)

  • This compound

  • NF-κB activating agent (e.g., TNF-α or LPS)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luciferase or SEAP assay reagents

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate and allow cells to attach overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before stimulation.

  • Stimulation: Add the NF-κB activating agent (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells, except for the unstimulated control wells.

  • Incubation: Incubate the plate for an optimized duration (e.g., 6-24 hours) to allow for reporter gene expression.

  • Reporter Assay: Lyse the cells (for luciferase assay) or collect the supernatant (for SEAP assay) and measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to the stimulated control (activator alone) and plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates RMD This compound RMD->IKK Inhibits RMD->Keap1 Inhibits Gene_Expression Anti-inflammatory & Cytoprotective Genes NF-κB_n->Gene_Expression Promotes Nrf2_n->Gene_Expression Promotes Stimulus Stimulus Stimulus->Receptor

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of This compound A->B C 3. Treat Cells with Compound (include vehicle control) B->C D 4. Incubate for Optimized Duration C->D E 5. Add Assay Reagent (e.g., MTT, Luciferase substrate) D->E F 6. Measure Signal (Absorbance/Luminescence) E->F G 7. Data Analysis: Normalize to Controls F->G H 8. Plot Dose-Response Curve & Calculate IC50/EC50 G->H

Caption: General experimental workflow for dose-response curve generation.

Troubleshooting_Logic Start Dose-Response Experiment Problem Unexpected Results? Start->Problem NoProblem Results as Expected Problem->NoProblem No CheckPurity Check Compound Purity and Identity Problem->CheckPurity Yes CheckSolubility Verify Compound Solubility and Stability CheckPurity->CheckSolubility CheckCells Assess Cell Health and Passage Number CheckSolubility->CheckCells CheckProtocol Review Experimental Protocol (concentrations, times) CheckCells->CheckProtocol CheckAnalysis Validate Data Analysis and Curve Fitting CheckProtocol->CheckAnalysis Optimize Optimize Assay Conditions CheckAnalysis->Optimize

Caption: Logical workflow for troubleshooting dose-response experiments.

References

Technical Support Center: (R)-4-Methoxydalbergione Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in bioassays involving (R)-4-Methoxydalbergione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product isolated from sources like Dalbergia sissoo. It has demonstrated a range of biological activities, including anti-inflammatory, cytoprotective, and anticancer effects.[1] Its mechanisms of action involve the modulation of several key signaling pathways, including Nrf2, NF-κB, Akt/ERK, and JAK2/STAT3.

Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

Variability in IC50 values can stem from several factors:

  • Compound Stability: this compound, like many natural products, may have limited stability in cell culture media.[2][3] It is crucial to prepare fresh solutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.[4][5]

  • Solubility Issues: The compound may have poor solubility in aqueous media, leading to precipitation and an inaccurate effective concentration. Ensure complete dissolution in a suitable solvent like DMSO before further dilution in culture medium.

  • Cell Density: The initial cell seeding density can significantly impact the apparent cytotoxicity of a compound.[6] It is important to standardize and report the cell density used in your assays.

  • Assay-Specific Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT). Consider using an orthogonal assay to confirm your results.[7]

Q3: My Western blot results for downstream targets of this compound are not reproducible. What should I check?

Western blot variability is a common issue. Here are some key points to consider:

  • Antibody Quality: Ensure your primary and secondary antibodies are validated for the target and species you are working with. Check the manufacturer's recommendations for optimal dilutions and incubation times.

  • Loading Controls: Use reliable loading controls and ensure equal protein loading across all lanes.

  • Transfer Efficiency: Verify the transfer of proteins from the gel to the membrane, especially for high or low molecular weight proteins.[8]

  • Blocking and Washing: Optimize blocking conditions and ensure thorough washing to minimize background noise and non-specific binding.[8][9]

Q4: How can I be sure that the observed effects are specific to this compound and not due to off-target effects?

Addressing potential off-target effects is critical in drug development.[10][11] Consider the following approaches:

  • Dose-Response Analysis: A clear dose-dependent effect is a good indicator of specificity.

  • Positive and Negative Controls: Include appropriate controls in your experiments, such as known activators or inhibitors of the pathway of interest.

  • Orthogonal Assays: Confirm your findings using different experimental techniques that measure the same biological endpoint.

  • Knockdown/Knockout Models: If available, use cell lines with genetic modifications in your target pathway to validate the specificity of the compound's action.

Troubleshooting Guides

Problem 1: High Variability in Cell-Based Assay Results
Possible Cause Recommended Solution
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare a fresh dilution from the stock solution if precipitation is observed. Consider performing a solubility test in your specific bioassay buffer.
Inconsistent Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers for each experiment. Perform a cell titration experiment to determine the optimal seeding density for your assay.[6]
Edge Effects in Microplates To minimize evaporation from the outer wells of a microplate, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidity in the incubator.
Variability in Treatment Incubation Time Standardize the incubation time with this compound across all experiments. For time-course studies, ensure precise timing for each data point.
Inconsistent Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique to minimize well-to-well variability.
Problem 2: Difficulty in Detecting Activation of Signaling Pathways
Possible Cause Recommended Solution
Suboptimal Compound Concentration Perform a dose-response experiment to identify the optimal concentration range for activating the signaling pathway of interest. Refer to published data for starting concentrations.
Incorrect Time Point for Analysis Signaling pathway activation is often transient. Conduct a time-course experiment to determine the peak activation time for your specific cell line and target.
Low Target Protein Expression Ensure that your cell line expresses the target protein at a detectable level. You may need to use a different cell line or consider overexpression systems.
Inefficient Cell Lysis Use a lysis buffer that is appropriate for your target protein and downstream application (e.g., Western blot, reporter assay). Ensure complete cell lysis by following the manufacturer's protocol.
Inactive Reagents Check the expiration dates of all reagents, including antibodies, enzymes, and substrates. Store all reagents according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize quantitative data reported for this compound in various bioassays.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIC50 (µM)Incubation Time (h)Reference
J82 (Bladder Cancer)CCK88.1772[1]
UMUC3 (Bladder Cancer)CCK814.5072[1]
MG63 (Osteosarcoma)MTTNot specified (dose-dependent inhibition)24, 48, 72[9]
U-2 OS (Osteosarcoma)MTTNot specified (dose-dependent inhibition)24, 48, 72[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Cell Culture Media
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium (with and without serum) with this compound to the final desired concentration.

  • Incubate the medium under standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Plot the concentration of the compound against time to determine its stability profile.

Protocol 2: NF-κB Reporter Assay
  • Seed cells stably transfected with an NF-κB reporter construct (e.g., luciferase) in a 96-well plate.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time. Include a positive control (e.g., TNF-α) and a vehicle control (DMSO).

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.

  • Normalize the reporter activity to cell viability if necessary.

Protocol 3: Western Blot for Akt/ERK Phosphorylation
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Dilution Dilute to Working Concentrations Stock_Solution->Dilution Cell_Culture Culture and Seed Cells Incubation Incubate with Cells Cell_Culture->Incubation Dilution->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CCK8) Incubation->Viability_Assay Reporter_Assay Reporter Gene Assay (e.g., Nrf2, NF-κB) Incubation->Reporter_Assay Western_Blot Western Blot (e.g., p-Akt, p-ERK) Incubation->Western_Blot

Caption: General experimental workflow for bioassays.

Nrf2_Signaling_Pathway R4MD This compound Nrf2_Keap1 Nrf2-Keap1 Complex R4MD->Nrf2_Keap1 Inhibits interaction ROS Oxidative Stress ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Activates

Caption: Nrf2 signaling pathway activation.

NFkB_Signaling_Pathway R4MD This compound IKK IKK Complex R4MD->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) Nucleus->Gene_Expression Activates

Caption: NF-κB signaling pathway inhibition.

Akt_ERK_Signaling_Pathway R4MD This compound Akt Akt R4MD->Akt Inhibits Phosphorylation ERK ERK R4MD->ERK Inhibits Phosphorylation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: Akt/ERK signaling pathway modulation.

JAK_STAT_Signaling_Pathway R4MD This compound JAK2 JAK2 R4MD->JAK2 Inhibits Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activates

Caption: JAK2/STAT3 signaling pathway inhibition.

References

Technical Support Center: Minimizing Off-Target Effects of (R)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Comprehensive off-target screening data for (R)-4-Methoxydalbergione is not extensively available in the public domain. This technical support center provides a framework based on the compound's known mechanisms of action and established methodologies for identifying and mitigating off-target effects of small molecules. Researchers are encouraged to generate their own experimental data to confirm the selectivity of this compound in their specific model systems.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of this compound?

A1: this compound is a natural compound isolated from the heartwood of Dalbergia odorifera. Current research indicates its primary biological activities include anti-inflammatory, cytoprotective, and anti-cancer effects. These effects are primarily attributed to its modulation of the following signaling pathways:

  • Inhibition of the JAK2/STAT3 Pathway: It has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream targets involved in cell proliferation and survival.[1][2]

  • Modulation of the NF-κB Pathway: It exhibits anti-inflammatory effects by interfering with the NF-κB signaling cascade, a key regulator of inflammatory responses.

  • Activation of the Nrf2 Pathway: It can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant and cytoprotective genes.

Q2: Why is it critical to investigate the off-target effects of this compound?

A2: Investigating off-target effects is crucial for several reasons:

  • Experimental Accuracy: Unidentified off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the intended on-target activity.

  • Translational Potential: For drug development, a thorough understanding of a compound's selectivity is required to predict potential side effects and to ensure a favorable therapeutic window.

  • Understanding Unexpected Phenotypes: Off-target effects can explain unexpected or paradoxical experimental outcomes, such as unforeseen toxicity or the activation of compensatory signaling pathways.

Q3: What are some proactive strategies to minimize potential off-target effects when using this compound?

A3: Several strategies can be employed during experimental design to minimize off-target effects:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration required to achieve the desired on-target effect. Using the lowest possible concentration can reduce the likelihood of engaging lower-affinity off-targets.[3]

  • Use of Structurally Unrelated Inhibitors: If possible, use other compounds with different chemical scaffolds that target the same pathway (e.g., other JAK2 inhibitors) to confirm that the observed phenotype is not due to a shared off-target of this compound's chemical class.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (e.g., JAK2 or STAT3). If the phenotype of genetic knockdown recapitulates the effects of this compound, it provides strong evidence for on-target activity.

  • Control Compounds: Use a structurally similar but inactive analog of this compound, if available, to differentiate between on-target and non-specific or off-target effects.

Q4: How can I computationally predict potential off-targets of this compound?

A4: In silico methods can provide a preliminary assessment of potential off-target interactions based on the chemical structure of this compound. These predictions can then guide experimental validation.[4] Common approaches include:

  • Similarity Searching: Comparing the structure of this compound to databases of compounds with known biological activities (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known off-targets.

  • Molecular Docking: Docking the structure of this compound into the binding sites of a panel of known off-target proteins (e.g., kinases, GPCRs) to predict potential binding interactions.

  • Pharmacophore Modeling: Building a 3D model of the essential features for binding to the intended target and screening this model against a database of off-target structures to identify proteins with similar binding pockets.

Q5: What are the recommended experimental approaches to empirically identify off-target effects?

A5: A multi-pronged experimental approach is recommended for a comprehensive off-target profile:

  • Kinome Profiling: Since this compound is known to inhibit at least one kinase (JAK2), screening it against a broad panel of kinases is a critical step to assess its selectivity within this protein family.[5]

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the direct binding partners of this compound in a cellular lysate, providing an unbiased view of its interactome.[6]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells and can be expanded to a proteome-wide scale (thermal proteome profiling) to identify off-target binders.[7]

  • Phenotypic Screening: Assessing the effects of this compound across a panel of diverse cell lines can reveal cell-type-specific effects that may be indicative of off-target activities.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cytotoxicity Observed at Concentrations Effective for On-Target Modulation

Possible CauseRecommended Action
Off-target toxicity 1. Perform a broader off-target screen: Use kinome profiling or chemical proteomics to identify potential off-target proteins that could be mediating the toxic effects. 2. Rescue experiment: If a specific off-target is identified, use siRNA or a specific inhibitor for that off-target to see if the toxicity can be rescued. 3. Cross-reference toxicity databases: Check if the identified off-targets are known to be involved in cell viability pathways.
On-target toxicity 1. Genetic validation: Use siRNA or CRISPR to knock down the intended target (e.g., JAK2). If this recapitulates the toxicity, the effect is likely on-target. 2. Pathway rescue: Attempt to rescue the phenotype by modulating downstream effectors of the on-target pathway. For example, if JAK2/STAT3 inhibition is causing the toxicity, see if the effect can be reversed by adding a downstream component.
Compound instability or degradation 1. Assess compound stability: Use HPLC or LC-MS to determine the stability of this compound in your experimental media over the time course of the experiment. 2. Test degradation products: If degradation is observed, test the biological activity of any major degradation products.

Issue 2: Experimental Phenotype is Inconsistent with the Known Function of the On-Target Pathway

Possible CauseRecommended Action
Dominant off-target effect 1. Target deconvolution: Employ chemical proteomics to pull down all cellular binding partners of this compound to identify the protein responsible for the observed phenotype. 2. Validate engagement with CETSA: Confirm that this compound engages the newly identified off-target in intact cells. 3. Use a more selective tool compound: If available, use a more selective inhibitor of the intended on-target pathway to see if the phenotype persists.
Pathway crosstalk 1. Phosphoproteomics/Western blotting: Analyze the activation state of other key signaling pathways (e.g., MAPK, PI3K/Akt) to identify unexpected pathway modulation. 2. Literature review: Investigate known crosstalk between the intended on-target pathway and the unexpectedly modulated pathways.
Cell-type specific signaling 1. Profile target expression: Quantify the expression levels of the intended target and any identified off-targets in your specific cell model. 2. Repeat in different cell lines: Compare the phenotypic effects of this compound in multiple cell lines with varying expression levels of the target proteins.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison. The following tables are provided as templates with hypothetical data to illustrate how to present findings from selectivity studies.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
On-Target
JAK295%80Primary intended target.
Potential Off-Targets
JAK185%250Structurally related kinase.
TYK270%800Another member of the JAK family.
FLT355%1,500Potential off-target.
CDK215%>10,000Likely not a significant off-target.
SRC10%>10,000Likely not a significant off-target.

Table 2: Cellular Target Engagement and Pathway Modulation (Hypothetical Data)

AssayTarget/PathwayMetricValueNotes
Target Engagement
CETSAJAK2ΔTm (°C)+4.2Confirms direct binding in cells.
CETSAFLT3ΔTm (°C)+1.5Weak engagement in cells.
Pathway Modulation
Western Blotp-STAT3 (Y705)IC50 (nM)120On-target pathway inhibition.
Western Blotp-ERK1/2 (T202/Y204)IC50 (µM)8.5Potential off-target pathway effect.
Reporter AssayNF-κBIC50 (nM)500On-target pathway modulation.
Reporter AssayARE (Nrf2)EC50 (nM)350On-target pathway activation.

Experimental Protocols

I. In Silico Off-Target Prediction

Objective: To computationally identify potential off-targets of this compound to guide experimental validation.

Methodology:

  • Obtain 3D Structure: Obtain the 3D structure of this compound in a suitable format (e.g., SDF, MOL2).

  • Select Prediction Tool: Choose a web-based or standalone software tool for off-target prediction (e.g., SwissTargetPrediction, SuperPred, or commercial software).

  • Perform Similarity Search:

    • Submit the 2D or 3D structure of the compound.

    • The tool will compare it to a database of ligands with known protein targets.

    • Analyze the list of potential targets, paying close attention to those with high structural similarity scores.

  • Perform Molecular Docking (Optional):

    • Select a panel of high-priority potential off-targets identified from the similarity search or based on biological rationale.

    • Obtain the crystal structures of these proteins from the Protein Data Bank (PDB).

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of this compound to each protein.

  • Analyze and Prioritize:

    • Compile a list of the top-ranked potential off-targets from both methods.

    • Prioritize targets for experimental validation based on the strength of the prediction and their biological relevance.

II. Kinome Profiling (Competitive Binding Assay)

Objective: To determine the selectivity of this compound across a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Assay Setup: This assay is typically performed by specialized contract research organizations (CROs). The general principle is as follows:

    • A library of human kinases is expressed and tagged (e.g., with T7 phage).

    • An immobilized, broad-spectrum kinase inhibitor is used as a bait to capture the kinases.

  • Competition Assay:

    • This compound is added at a fixed concentration (e.g., 1 µM) to a mixture of the kinase library and the immobilized bait.

    • If this compound binds to a particular kinase, it will compete with the immobilized bait, preventing that kinase from binding.

  • Quantification:

    • The amount of each kinase bound to the bait is quantified using a sensitive method like qPCR (for DNA-tagged kinases) or mass spectrometry.

    • The results are expressed as "% of control" or "% inhibition" for each kinase.

  • Data Analysis:

    • Identify kinases that show significant inhibition (e.g., >50% inhibition).

    • For significant hits, perform follow-up dose-response experiments to determine the IC50 or Kd values.

    • Visualize the data using a kinome tree map to illustrate selectivity.

III. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intended target (and potential off-targets) in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge (Melt Curve):

    • Harvest and wash the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods (e.g., ELISA, mass spectrometry).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized intensity of the soluble protein versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.

IV. Affinity Chromatography-Mass Spectrometry (Chemical Proteomics)

Objective: To identify the direct binding partners of this compound in an unbiased manner.

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by modifying this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the compound.

  • Preparation of Affinity Matrix: Covalently immobilize the probe onto a solid support (e.g., streptavidin-coated agarose beads).

  • Cell Lysis and Incubation:

    • Prepare a native cell lysate from the cell line of interest.

    • Incubate the lysate with the affinity matrix to allow the probe to bind to its target proteins.

    • In a parallel control experiment, incubate the lysate with the affinity matrix in the presence of an excess of the free, unmodified this compound. Proteins that are competed off in this control are considered specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the affinity matrix.

  • Protein Identification by Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the resulting spectra against a protein sequence database.

  • Data Analysis:

    • Compare the list of proteins identified in the probe-treated sample with the control sample.

    • Proteins that are significantly enriched in the probe-treated sample and competed off by the free compound are considered high-confidence binding partners.

Mandatory Visualizations

Off_Target_Workflow cluster_Proactive Proactive Strategy cluster_Reactive Reactive Strategy cluster_Validation Validation InSilico In Silico Prediction (Similarity, Docking) KinomeScan Kinome Profiling InSilico->KinomeScan Guide experimental design DoseResponse Dose-Response Curve (Lowest Effective Conc.) UnexpectedPhenotype Unexpected Phenotype (Toxicity, Inconsistent Results) DoseResponse->UnexpectedPhenotype Mitigates UnexpectedPhenotype->KinomeScan ChemProteomics Chemical Proteomics (Affinity-MS) UnexpectedPhenotype->ChemProteomics CETSA CETSA / TPP UnexpectedPhenotype->CETSA ValidateHit Validate Off-Target Hit KinomeScan->ValidateHit ChemProteomics->ValidateHit CETSA->ValidateHit GeneticValidation Genetic Validation (siRNA, CRISPR) ValidateHit->GeneticValidation BiochemicalAssay Biochemical/Cell-based Assays ValidateHit->BiochemicalAssay

Caption: Workflow for identifying and mitigating off-target effects.

JAK2_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Transcription MD This compound MD->JAK2 Inhibition

Caption: Inhibition of the JAK2/STAT3 signaling pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα Complex Gene Inflammatory Gene Expression Nucleus->Gene Transcription MD This compound MD->IKK Modulation

Caption: Modulation of the NF-κB signaling pathway.

Nrf2_Pathway Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Inhibition Nrf2 Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2 Keap1-Nrf2 Complex ARE ARE Nucleus->ARE Binding Gene Antioxidant Gene Expression (e.g., HO-1) ARE->Gene Transcription MD This compound MD->Keap1 Inhibition

Caption: Activation of the Nrf2 antioxidant response pathway.

References

Technical Support Center: (R)-4-Methoxydalbergione Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-Methoxydalbergione. This natural product, a member of the quinone class, is known for its biological activities but also possesses the potential to interfere with various biochemical and cell-based assays. This guide will help you identify and mitigate these interferences to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about assay interference?

This compound is a naturally occurring quinone derivative. Quinones are redox-active compounds and are recognized as Pan-Assay Interference Compounds (PAINS). Their chemical properties can lead to false-positive or false-negative results in various assays through mechanisms unrelated to the specific biological target of interest.

Q2: What are the primary mechanisms by which this compound can interfere with my assays?

The primary interference mechanisms of this compound are related to its quinone structure and include:

  • Redox Cycling: this compound can undergo redox cycling in the presence of reducing agents (like DTT or NADPH) and oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can damage assay components or directly affect the assay signal.[1]

  • Direct Reaction with Reagents: The electrophilic nature of the quinone ring allows it to react with nucleophiles, particularly thiol-containing reagents like glutathione (GSH) and dithiothreitol (DTT), which are common components of assay buffers. This can lead to the depletion of these critical reagents.

  • Optical Interference: this compound is a colored compound and may absorb light at wavelengths used for absorbance-based assays. It may also be fluorescent (autofluorescence), interfering with fluorescence-based detection methods.

  • Direct Reduction of Assay Substrates: Due to its redox potential, this compound can directly reduce colorimetric or fluorometric substrates, such as tetrazolium salts (e.g., MTT), leading to a false-positive signal.

Q3: Which types of assays are most susceptible to interference by this compound?

Based on its chemical properties, the following assays are at a higher risk of interference:

  • Cell Viability Assays: Particularly those based on tetrazolium salt reduction, such as MTT, XTT, and MTS assays.

  • Enzyme Inhibition Assays: Especially those that utilize thiol-containing reagents (e.g., DTT, cysteine) to maintain enzyme activity.

  • Luciferase Reporter Gene Assays: The compound can directly inhibit the luciferase enzyme.[2]

  • Fluorescence-Based Assays: Due to potential autofluorescence and inner filter effects.

  • Assays Measuring Redox Status: The inherent redox activity of this compound can directly impact assays designed to measure cellular redox state.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT assay).

Possible Cause: Direct reduction of the tetrazolium salt by this compound, or alteration of cellular metabolism unrelated to cytotoxicity.

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate this compound with the MTT reagent in cell culture medium without cells. A color change indicates direct reduction of MTT by the compound.

  • Use an Alternative Viability Assay: Employ an assay with a different detection principle, such as one that measures membrane integrity (e.g., Trypan Blue exclusion, LDH release assay) or ATP content (e.g., CellTiter-Glo®).

  • Compare Results: A discrepancy between the MTT assay and an orthogonal assay suggests interference.

Problem 2: Loss of signal or high variability in an enzyme inhibition assay.

Possible Cause: this compound is reacting with essential thiol-containing reagents (e.g., DTT) in the assay buffer or is a redox cycling compound generating inhibitory ROS.

Troubleshooting Steps:

  • Thiol Reactivity Test: Pre-incubate this compound with DTT or GSH at the assay concentration and measure the thiol content over time using Ellman's reagent (DTNB). A decrease in thiol concentration indicates a reaction.

  • Redox Cycling Assay: Perform the enzyme assay in the presence and absence of a strong reducing agent like DTT. A significant increase in inhibition in the presence of DTT suggests redox cycling.[1]

  • Use a Non-Thiol Reducing Agent: If possible, substitute DTT with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

Problem 3: High background signal in a fluorescence-based assay.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Measure Compound's Fluorescence Spectrum: In the assay buffer, measure the excitation and emission spectra of this compound at the concentrations used in the experiment.

  • Compare with Fluorophore Spectra: If the compound's spectra overlap with those of the assay's fluorophore, autofluorescence is a likely cause of interference.

  • Use a Red-Shifted Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths outside the range of the compound's fluorescence.

Summary of Potential Interferences and Mitigation Strategies

Assay TypePotential Interference MechanismSuggested Mitigation Strategy
MTT/XTT/MTS Assays Direct reduction of tetrazolium salt by the compound.Perform cell-free controls; Use orthogonal assays (e.g., LDH, CellTiter-Glo®).
Enzyme Assays with Thiols Thiol reactivity (adduct formation); Redox cycling generating ROS.Test for thiol reactivity; Perform assays with and without DTT; Use TCEP as an alternative reducing agent.
Luciferase Reporter Assays Direct inhibition of luciferase enzyme.Perform a counter-screen with purified luciferase enzyme; Use a different reporter system.[2][3]
Fluorescence Assays Autofluorescence; Inner filter effect (light absorption).Measure compound's fluorescence spectrum; Use red-shifted fluorophores; Correct for inner filter effect mathematically.
ELISA Non-specific binding; Interference with enzyme-substrate reaction.Include appropriate blocking agents; Perform spike and recovery experiments.
Receptor Binding Assays Non-specific binding to filter plates or membranes.Use plates with low protein binding surfaces; Include non-specific binding controls with excess unlabeled ligand.

Detailed Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

Objective: To determine if this compound directly reduces the MTT tetrazolium salt.

Materials:

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plate

  • Spectrophotometer

Methodology:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Add solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct MTT reduction.

Protocol 2: Thiol Reactivity Assay using Ellman's Reagent

Objective: To assess the reactivity of this compound with thiol-containing compounds.

Materials:

  • This compound stock solution

  • Dithiothreitol (DTT) or Glutathione (GSH) solution

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well plate

  • Spectrophotometer

Methodology:

  • Prepare a solution of DTT or GSH in the assay buffer.

  • In a 96-well plate, add the DTT/GSH solution to wells containing either this compound at various concentrations or a vehicle control.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Add Ellman's reagent to each well.

  • Immediately measure the absorbance at 412 nm. A decrease in absorbance in the presence of this compound indicates depletion of the thiol.

Protocol 3: Autofluorescence Assessment

Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with fluorescence-based assays.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black 96-well plate

  • Spectrofluorometer

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer in a black 96-well plate. Include a buffer-only blank.

  • Set the spectrofluorometer to the excitation and emission wavelengths of the intended assay.

  • Measure the fluorescence intensity of each well.

  • To determine the full spectral properties, perform an excitation scan (at a fixed emission wavelength) and an emission scan (at a fixed excitation wavelength).

  • Significant fluorescence intensity above the blank indicates autofluorescence.

Signaling Pathway and Experimental Workflow Diagrams

Interference_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Specific Tests cluster_3 Conclusion A Unexpected Assay Result with this compound B Is it a cell-based assay? A->B C Is it an enzyme assay? A->C D Is it a fluorescence assay? A->D E Cell-Free MTT Assay B->E Yes F Orthogonal Viability Assay (e.g., LDH, CellTiter-Glo) B->F Yes G Thiol Reactivity Assay C->G Yes H Redox Cycling Assay C->H Yes I Autofluorescence Scan D->I Yes J Assay Interference Confirmed E->J Positive F->J Inconsistent with primary assay K Genuine Biological Activity F->K Consistent with primary assay G->J Positive H->J Positive I->J Positive

Caption: Troubleshooting workflow for suspected assay interference.

Redox_Cycling_Pathway cluster_0 Cellular Environment Compound This compound (Quinone) Semiquinone Semiquinone Radical Compound->Semiquinone Reduction (e.g., by NADPH) Thiol_Adduct Thiol Adduct Compound->Thiol_Adduct + Thiol Semiquinone->Compound Oxidation ROS Reactive Oxygen Species (O2•⁻, H2O2) Semiquinone->ROS + O2 Hydroquinone Hydroquinone Assay_Component Assay Component (e.g., Enzyme, Probe) ROS->Assay_Component Oxidative Damage Interference Assay Interference (False Signal) Assay_Component->Interference Thiol Thiol Reagent (DTT, GSH) Thiol->Thiol_Adduct

Caption: Potential mechanisms of this compound interference.

References

Technical Support Center: Optimizing (R)-4-Methoxydalbergione Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with (R)-4-Methoxydalbergione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring isoflavonoid with demonstrated anti-inflammatory and cytoprotective properties. Its primary mechanisms of action involve the modulation of key signaling pathways, including the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB and JAK2/STAT3 signaling cascades.

Q2: What is a recommended starting concentration and incubation time for this compound in cell culture experiments?

A definitive optimal concentration and incubation time for this compound is cell-type and endpoint-dependent. Based on available literature, a starting point for concentration could be in the range of 10-50 µM. For incubation time, a preliminary time-course experiment ranging from 6 to 48 hours is recommended to determine the optimal window for observing the desired biological effect. For example, in RAW 264.7 macrophages, toxicity has been observed at 100 µM.[1]

Q3: My this compound, dissolved in DMSO, is precipitating when added to my cell culture medium. What can I do?

Precipitation of DMSO-solubilized compounds in aqueous media is a common issue. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level for your specific cell line, typically below 0.5%.

  • Stock Concentration: Prepare a more concentrated stock of this compound in DMSO. This allows you to add a smaller volume to your media, reducing the solvent shock that can cause precipitation.

  • Mixing Technique: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently swirling the medium. This gradual dilution can prevent the compound from crashing out of solution.

  • Solubility Testing: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound.

Q4: I am not observing the expected effect of this compound on my target pathway. What are some potential reasons?

Several factors could contribute to a lack of observed effect:

  • Suboptimal Incubation Time: The chosen incubation time may be too short or too long to detect the desired change. A time-course experiment is crucial.

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes cytotoxicity, masking the specific pathway modulation. A dose-response experiment is necessary.

  • Cell Line Specificity: The signaling pathway of interest may not be the primary target of this compound in your chosen cell line.

  • Compound Stability: Ensure the stability of your this compound stock solution. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Recommended Solution
Inconsistent cell seeding density.Ensure a uniform cell number is seeded across all wells or plates.
Variation in this compound concentration.Prepare a master mix of the treatment medium to add to all relevant wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation.
Cell health and passage number.Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Issue 2: Unexpected Cytotoxicity
Possible Cause Recommended Solution
This compound concentration is too high.Perform a dose-response experiment to determine the IC50 value for your cell line and use concentrations below this for mechanistic studies.
High DMSO concentration.Ensure the final DMSO concentration in the media is non-toxic to your cells (typically <0.5%).
Extended incubation time.Conduct a time-course experiment to identify the optimal incubation period before significant cell death occurs.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will not result in over-confluence at the final time point.

  • Treatment: After allowing the cells to adhere overnight, treat them with a predetermined concentration of this compound (e.g., based on literature or a preliminary dose-response assay).

  • Time Points: Harvest cells or cell lysates at various time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.

  • Analysis: Analyze the endpoint of interest (e.g., protein expression by Western blot, gene expression by RT-qPCR, cell viability by MTT assay) for each time point.

  • Data Interpretation: Plot the results against time to identify the point at which the maximal desired effect is observed without significant cytotoxicity.

Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
  • Cell Seeding: Seed cells in a multi-well plate as described above.

  • Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium.

  • Treatment: Treat the cells with the different concentrations of the compound for the optimal incubation time determined in the time-course experiment.

  • Analysis: Perform the relevant assay to measure the biological response.

  • Data Interpretation: Plot the response against the log of the compound concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Optimizing Incubation Time A 1. Preliminary Research (Literature Review) B 2. Dose-Response Assay (Determine Concentration Range) A->B C 3. Time-Course Experiment (Varying Incubation Times) B->C D 4. Endpoint Analysis (e.g., Western Blot, RT-qPCR) C->D E 5. Data Interpretation (Identify Optimal Time) D->E

Caption: Workflow for determining the optimal incubation time.

G cluster_1 This compound Signaling Pathways cluster_Nrf2 Nrf2/HO-1 Pathway (Activation) cluster_NFkB NF-κB Pathway (Inhibition) cluster_JAKSTAT JAK2/STAT3 Pathway (Inhibition) R4M This compound Nrf2 Nrf2 R4M->Nrf2 Activates IKK IKK R4M->IKK Inhibits JAK2 JAK2 R4M->JAK2 Inhibits Keap1 Keap1 ARE ARE Nrf2->ARE HO1 HO-1 Expression ARE->HO1 IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: (R)-4-Methoxydalbergione Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-4-Methoxydalbergione.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on cancer cells?

This compound has been shown to inhibit the proliferation of various cancer cell lines primarily by inducing apoptosis (programmed cell death).[1][2] In some cancer types, it can also induce other forms of cell death such as autophagy and ferroptosis.[3][4]

Q2: Which signaling pathways are known to be affected by this compound?

Several key signaling pathways are implicated in the cytotoxic effects of this compound. These include:

  • JAK2/STAT3 Pathway: Downregulation of this pathway has been observed in osteosarcoma cells, leading to apoptosis.[1]

  • Akt/ERK Pathway: Inhibition of Akt and ERK phosphorylation has been reported in bladder cancer cells, contributing to apoptosis and autophagy.[4]

  • DNMT1/System Xc-/GPX4 Pathway: In lung cancer cells, this compound may induce ferroptosis by targeting this pathway.[3]

Q3: What are the typical effective concentrations of this compound and how are they determined?

The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line and incubation time. For example, IC50 values have been reported to be 8.17 µM in J82 bladder cancer cells and 14.50 µM in UMUC3 bladder cancer cells.[4] In A549 lung cancer cells, an IC50 of 83.05 µM has been noted.[3] These values are typically determined using a cell viability assay, such as the MTT or CCK-8 assay.[1][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during cell viability experiments with this compound.

Problem 1: High variability between replicate wells in my cell viability assay.

  • Potential Cause: Inconsistent cell seeding is a common source of variability.

  • Troubleshooting & Optimization:

    • Ensure a homogenous single-cell suspension before seeding by gentle pipetting.

    • Mix the cell suspension between pipetting to prevent cells from settling.

    • Use precise and calibrated pipetting techniques.

    • Avoid the "edge effect" by not using the outermost wells of the microplate, or by filling them with sterile PBS or media to maintain humidity.

Problem 2: I'm observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations.

  • Potential Cause 1: Compound Precipitation. At high concentrations, this compound may precipitate out of the solution, which can interfere with the optical readings of the assay.

    • Troubleshooting & Optimization: Visually inspect the wells under a microscope for any signs of precipitation before adding the viability reagent. If precipitation is observed, consider lowering the maximum concentration or using a different solvent.

  • Potential Cause 2: Direct Chemical Interference. The compound itself might be chemically reducing the assay reagent (e.g., MTT, XTT, resazurin), leading to a color change that is independent of cellular metabolic activity.[5]

    • Troubleshooting & Optimization: Run a control experiment with the test compound in cell-free media to see if it directly reduces the tetrazolium salt.[6] If interference is detected, consider using a different viability assay based on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®).

Problem 3: My negative control (untreated cells) shows low viability.

  • Potential Cause 1: Suboptimal Cell Culture Conditions. Factors such as high cell density, nutrient depletion, or contamination can lead to poor cell health.

    • Troubleshooting & Optimization: Ensure cells are seeded at an optimal density and are in the logarithmic growth phase. Use fresh, sterile culture medium and reagents. Regularly check for contamination.

  • Potential Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used.

    • Troubleshooting & Optimization: Run a vehicle control with the solvent at the same concentration used in the treatment groups to assess its toxicity. If the solvent is toxic, reduce its final concentration in the culture medium.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)AssayReference
MG63OsteosarcomaNot specified, but dose-dependent inhibition observed at 1, 10, and 30 µMMTT[1]
U-2 OSOsteosarcomaNot specified, but dose-dependent inhibition observed at 1, 10, and 30 µMMTT[1]
A549Lung Cancer83.05CCK-8[3]
J82Bladder Cancer8.17CCK-8[4]
UMUC3Bladder Cancer14.50CCK-8[4]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted for assessing cell viability after treatment with this compound.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration.

    • Seed 5 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with solvent) and a negative control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 1-4 hours at 37°C.[7]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Mix gently to ensure complete solubilization.

    • Record the absorbance at 570 nm using a microplate reader.[7]

2. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described above.

    • Harvest the cells by trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of 5 x 10^5 cells/mL.[4]

    • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

    • Incubate for 30 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3. Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

  • Protein Extraction:

    • Treat cells with this compound.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.[1]

    • Determine the protein concentration using a Bradford assay.[1]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Microplate prep_cells->seed_cells prep_compound Prepare this compound Stock treat_cells Treat with Compound Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate on Spectrophotometer incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 signaling_pathway cluster_jak_stat JAK2/STAT3 Pathway cluster_akt_erk Akt/ERK Pathway cluster_apoptosis Cellular Outcome R4M This compound JAK2 p-JAK2 R4M->JAK2 inhibits STAT3 p-STAT3 JAK2->STAT3 inhibits Bcl2 Bcl-2, Bcl-xL, Survivin STAT3->Bcl2 downregulates Apoptosis Apoptosis Bcl2->Apoptosis induces R4M2 This compound Akt p-Akt R4M2->Akt inhibits ERK p-ERK R4M2->ERK inhibits Akt->Apoptosis regulates Autophagy Autophagy Akt->Autophagy regulates ERK->Apoptosis regulates ERK->Autophagy regulates troubleshooting_logic start Unexpected Cell Viability Result q1 Is there high variability between replicates? start->q1 a1_yes Check cell seeding consistency - Ensure homogenous suspension - Use precise pipetting - Avoid edge effects q1->a1_yes Yes q2 Is there a U-shaped dose-response curve? q1->q2 No end Re-run experiment with optimizations a1_yes->end a2_yes Check for compound interference 1. Visually inspect for precipitation 2. Run cell-free control assay q2->a2_yes Yes q3 Is the negative control viability low? q2->q3 No a2_yes->end a3_yes Assess control conditions - Check for contamination - Optimize cell density - Run vehicle control for solvent toxicity q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: (R)-4-Methoxydalbergione Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-Methoxydalbergione. Our goal is to help you address common challenges and inconsistencies encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a naturally occurring flavonoid isolated from plants of the Dalbergia genus. It is recognized for its potential anti-inflammatory, neuroprotective, and cytotoxic properties. Research has shown its ability to modulate key signaling pathways involved in cellular stress and inflammation.[1][2]

Q2: I am observing inconsistent IC50 values in my cytotoxicity assays. What are the potential causes?

A2: Inconsistent IC50 values for this compound in cytotoxicity assays can stem from several factors:

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the compound. For example, the IC50 for esophageal carcinoma cells (ECA-109) has been reported to be 15.79 µmol/l.[1]

  • Assay Method: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can influence the results. It is crucial to select an assay that is not affected by the compound's intrinsic properties, such as color or reducing potential.

  • Compound Purity and Stability: The purity of the this compound sample is critical. Impurities can have their own biological effects. Additionally, the compound's stability in the chosen solvent and under experimental conditions should be considered.

  • Experimental Conditions: Variations in cell density, incubation time, and passage number can all contribute to result variability.

Q3: My anti-inflammatory assay results are not reproducible. What should I check?

A3: Reproducibility issues in anti-inflammatory assays with this compound can be due to:

  • Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) used to induce an inflammatory response is a critical parameter. Ensure consistent preparation and application of the stimulant.

  • Cellular Response: The timing of this compound treatment relative to the inflammatory stimulus can significantly impact the outcome. Pre-incubation, co-incubation, or post-incubation protocols will yield different results.

  • Endpoint Measurement: The method used to measure inflammation (e.g., nitric oxide production, cytokine levels via ELISA, gene expression via qPCR) has its own sources of variability. Ensure that your detection method is validated and calibrated correctly.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. It is essential to include a vehicle control in all experiments to account for this.

Q4: Are there known signaling pathways that this compound interacts with?

A4: Yes, this compound has been shown to modulate several key signaling pathways:

  • NF-κB Pathway: It has been reported to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This is achieved, in part, by preventing the nuclear translocation of the p65 subunit.[1][3]

  • MAPK Pathway: Evidence suggests that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of kinases like ERK, JNK, and p38.[4][5][6][7]

  • Nrf2 Pathway: Like many phenolic compounds, it is hypothesized to activate the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes. This can be observed through the nuclear translocation of Nrf2.[8][9][10][11]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data
Potential Cause Troubleshooting Steps
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify that all channels are dispensing equal volumes. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a moisture barrier and minimize evaporation.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound to ensure it has not precipitated out of solution, which can lead to inaccurate concentration and effects.
Assay Interference If using a colorimetric or fluorometric assay, test for any intrinsic absorbance or fluorescence of this compound at the measurement wavelengths. Run a compound-only control (no cells) to assess this.
Issue 2: Unexpected Results in Anti-Inflammatory Assays
Potential Cause Troubleshooting Steps
LPS Potency Variation Use a consistent lot of LPS or test each new lot for potency before use. LPS activity can vary between suppliers and batches.
Cell Activation State Ensure that the cells are in a resting state before stimulation. Over-confluent or stressed cells may already have an activated inflammatory state, masking the effects of your compound.
Timing of Treatment Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A time-course experiment can help determine the optimal window for observing an inhibitory effect.
Cytokine Measurement Issues If using ELISA, ensure the standard curve is accurate and that the samples are diluted within the linear range of the assay. For qPCR, validate primer efficiency and use appropriate reference genes.

Quantitative Data Summary

The following tables summarize reported quantitative data for this compound and related compounds. Note that experimental conditions can significantly influence these values.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Reference
ECA-109 (Esophageal Carcinoma)CCK-815.79[1]

Table 2: Anti-inflammatory Activity of (S)-4-Methoxydalbergione (an enantiomer)

AssayCell LineIC50 (µM)Reference
Nitric Oxide InhibitionRAW 264.7Not explicitly stated, but showed significant activity

Note: Data for the (R)-enantiomer in neuroprotection and a broader range of cytotoxicity assays is limited in the currently available literature.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay (Nitric Oxide Measurement)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve.

Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation
  • Cell Treatment: Treat cells with this compound and/or an inflammatory stimulus (e.g., TNF-α) for the desired time.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard laboratory protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the nuclear p65 level to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic p65 level to a cytoplasmic loading control (e.g., GAPDH).

Signaling Pathway Diagrams

Below are simplified diagrams of key signaling pathways modulated by this compound, created using the DOT language.

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

MAPK_Pathway Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cellular_Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Cellular_Response R4M This compound R4M->MAPK Modulates Phosphorylation

Caption: MAPK signaling cascade and the modulatory role of this compound.

Caption: Nrf2 antioxidant response pathway and its activation by this compound.

References

Validation & Comparative

A Comparative Analysis of (R)-4-Methoxydalbergione and Other Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in a variety of diseases, such as cancer and chronic inflammatory disorders, making it a prime target for therapeutic drug development.[1][2] (R)-4-Methoxydalbergione, a flavonoid isolated from Dalbergia sissoo, has been identified as a potential anti-inflammatory and anti-cancer agent through its inhibitory action on the NF-κB pathway.[3] This guide provides a detailed comparison of this compound with other well-established NF-κB inhibitors, supported by experimental data and methodologies for researchers in drug discovery.

Mechanism of Action: The NF-κB Signaling Cascade

In the canonical pathway, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4][5] Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1][6] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines, chemokines, and cell adhesion molecules.[1][5]

This compound has been shown to inactivate the NF-κB signaling pathway by decreasing the phosphorylation of both IκBα and the p65 subunit in esophageal cancer cells.[3] This prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby blocking the inflammatory and proliferative signals driven by NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkBa_NFkB IκBα p65/p50 IKK_Complex->IkBa_NFkB Phosphorylates IκBα NFkB p65/p50 IKK_Complex->NFkB Phosphorylates p65 p_IkBa p-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Targets for Degradation Proteasome->NFkB Releases p_NFkB p-p65/p50 NFkB->p_NFkB NFkB_nuc p65/p50 p_NFkB->NFkB_nuc Translocates IKK16_node IKK Inhibitors (e.g., IKK-16, TPCA-1) IKK16_node->IKK_Complex Bortezomib_node Proteasome Inhibitors (e.g., Bortezomib) Bortezomib_node->Proteasome DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Gene Transcription (Cytokines, etc.) DNA->Transcription

Caption: The canonical NF-κB signaling pathway and points of inhibition.

Comparative Potency of NF-κB Inhibitors

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency. The table below summarizes the potency of this compound in comparison to other known NF-κB inhibitors.

InhibitorMechanism of ActionPotency (IC50)Cell Line / Assay Conditions
This compound Inhibits phosphorylation of IκBα and p65[3]Not specified in literatureECA-109 & KYSE-105 (Esophageal Cancer) / Western Blot
Bortezomib Proteasome inhibitor, blocking IκBα degradation[1]Confirmed inhibitor, specific IC50 variesHEK293 / NF-κB Luciferase Assay[1]
Ectinascidin 743 Unspecified mechanism on NF-κB signaling20 nMHEK293 / NF-κB Luciferase & β-lactamase Assays[1]
Digitoxin Unspecified mechanism on NF-κB signaling70-90 nMHEK293 / NF-κB Luciferase & β-lactamase Assays[1]
IKK-16 IκB Kinase (IKK) inhibitor480 nMMDA-MB-231 (Breast Cancer) / LDH Assay[7]
Ro 106-9920 Selective IKKβ inhibitor[2]< 1 nMHEK293 / NF-κB Luciferase Assay[2]
TPCA-1 Selective IKKβ inhibitor[2]< 1 nMHEK293 / NF-κB Luciferase Assay[2]
IMD-0354 Selective IKKβ inhibitor[2]292 nMHEK293 / NF-κB Luciferase Assay[2]
Celastrol Proteasome inhibitor; suppresses IKK activity1,700 nMHEK293 / NF-κB Luciferase Assay[2]
Cardamonin Suppresses IKK expression and IκBα phosphorylation[2]>10,000 nMHEK293 / NF-κB Luciferase Assay[2]

Note: IC50 values can vary significantly based on the cell type, stimulus, and assay method used.

Experimental Protocols for Assessing NF-κB Inhibition

To evaluate and compare the efficacy of NF-κB inhibitors like this compound, standardized in vitro assays are essential. The following are key experimental protocols.

Experimental_Workflow cluster_assays Analysis Start Start: Cell Culture (e.g., HEK293, ECA-109) Pretreatment 1. Pre-treatment with Inhibitor (this compound or other compounds) Start->Pretreatment Stimulation 2. Stimulation with NF-κB Activator (e.g., TNF-α, LPS) Pretreatment->Stimulation Incubation 3. Incubation (e.g., 2.5 to 24 hours) Stimulation->Incubation Luciferase A. NF-κB Reporter Assay (Luciferase) Incubation->Luciferase WesternBlot B. Western Blot Analysis (p-IκBα, p-p65) Incubation->WesternBlot Viability C. Cell Viability Assay (MTT, CellTiter-Glo) Incubation->Viability Endpoint_A Quantify NF-κB Transcriptional Activity Luciferase->Endpoint_A Endpoint_B Measure Protein Phosphorylation WesternBlot->Endpoint_B Endpoint_C Assess Cytotoxicity Viability->Endpoint_C

Caption: A typical experimental workflow for screening NF-κB inhibitors.

NF-κB Luciferase Reporter Gene Assay

This is a widely used method to quantify NF-κB transcriptional activity.

  • Principle: Cells are engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated and translocates to the nucleus, it binds to this element and drives the expression of luciferase. The amount of light produced by the luciferase enzyme upon addition of its substrate is directly proportional to NF-κB activity.[4]

  • Methodology:

    • Cell Culture: Plate cells (e.g., HEK293 NF-κB reporter cells) in a 96-well plate and allow them to adhere.

    • Treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified duration (e.g., 1 hour).

    • Stimulation: Add an NF-κB agonist such as TNF-α (e.g., 5 ng/mL) to induce NF-κB activation and incubate for an optimized period (e.g., 24 hours).[2]

    • Lysis and Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

    • Analysis: Normalize the luciferase activity to a control (e.g., cells treated with agonist only) and plot against inhibitor concentration to determine the IC50 value.

Western Blot for Phosphorylated Proteins

This technique is used to directly observe the inhibition of key upstream signaling events.

  • Principle: Western blotting detects specific proteins in a sample. By using antibodies specific to the phosphorylated forms of IκBα and p65, one can directly measure the activation state of the NF-κB pathway.

  • Methodology:

    • Cell Culture and Treatment: Culture cells (e.g., ECA-109) and treat with the inhibitor and/or agonist as described above.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Immunoblotting: Block the membrane and incubate with primary antibodies specific for p-IκBα, p-p65, total IκBα, total p65, and a loading control (e.g., β-actin).

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate. Image the resulting bands.

    • Analysis: Quantify the band intensity and normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.[3]

Cell Viability Assay

This assay is crucial to ensure that the observed decrease in NF-κB activity is not due to general cytotoxicity of the compound.

  • Principle: Assays like MTT or CellTiter-Glo measure the metabolic activity of cells, which correlates with the number of viable cells.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and treat them with the same concentrations of the inhibitor used in the primary assays.

    • Incubation: Incubate for the same duration as the functional assays (e.g., 24 hours).

    • Reagent Addition and Reading: Add the viability reagent (e.g., CellTiter-Glo) and measure the resulting signal (luminescence or absorbance) with a plate reader.

    • Analysis: Compare the viability of treated cells to untreated controls. A specific NF-κB inhibitor should show potent inhibition in the reporter assay at concentrations that do not significantly reduce cell viability.[2]

References

(R)-4-Methoxydalbergione: A Natural Anti-Inflammatory Agent Shows Comparable Efficacy to Synthetic Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data suggests that (R)-4-Methoxydalbergione, a naturally occurring isoflavonoid, demonstrates potent anti-inflammatory effects comparable to several widely used synthetic non-steroidal anti-inflammatory drugs (NSAIDs). This comparison, aimed at researchers, scientists, and drug development professionals, highlights the potential of this compound as a lead compound for novel anti-inflammatory therapies. The analysis focuses on key inflammatory markers, including nitric oxide (NO), prostaglandin E2 (PGE2), and the activity of cyclooxygenase-2 (COX-2), providing a quantitative and qualitative comparison based on available in vitro studies.

Comparative Efficacy: A Quantitative Overview

This compound has been shown to be a potent inhibitor of the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cell lines, a standard model for assessing anti-inflammatory activity. While direct head-to-head studies with synthetic NSAIDs are limited, a comparative analysis of published IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) provides valuable insights into its relative potency.

The following table summarizes the available data on the inhibitory effects of this compound and common synthetic anti-inflammatory drugs on key inflammatory mediators. It is important to note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

CompoundTargetCell Line/Assay SystemIC50 ValueCitation
This compound IL-1β and IL-6 production, p65 nuclear translocationRAW 264.7 MacrophagesPotent Inhibition (Specific IC50 not provided)[1][2]
Diclofenac PGE2 ReleaseHuman Synovial Cells1.6 ± 0.02 nM[3]
NO ProductionRAW 264.7 Macrophages47.12 ± 4.85 µg/mL[4]
Indomethacin PGE2 ReleaseHuman Synovial Cells5.5 ± 0.1 nM[3]
NO ProductionRAW 264.7 Macrophages56.8 µM[5]
PGE2 ProductionRAW 264.7 Macrophages2.8 µM[5]
COX-2 ActivityPrunus tomentosa seeds assay5.1 µg/mL[6]
Celecoxib PGE2 ProductionHuman Dermal Fibroblasts91 nM[7]
COX-2 ActivityTHP-1 MacrophagesHigh concentrations significantly decreased cholesterol outflow[8]

Note: The IC50 value for this compound's direct inhibition of NO, PGE2, or COX-2 was not explicitly available in the reviewed literature. However, its potent inhibition of pro-inflammatory cytokines and NF-κB signaling, which are upstream of NO and PGE2 production, suggests a strong anti-inflammatory potential.

Mechanistic Insights: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. Studies have shown that it can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), two master regulators of inflammation.[9]

NF-κB Signaling Pathway:

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS) and COX-2. This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of these inflammatory mediators.[1][2]

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, also plays a crucial role in regulating the expression of inflammatory genes. This compound has been demonstrated to interfere with the phosphorylation of these kinases, further contributing to its anti-inflammatory profile.[9]

In contrast, synthetic NSAIDs like diclofenac, indomethacin, and celecoxib primarily exert their effects through the direct inhibition of COX enzymes.[3][10] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. While effective, the non-selective inhibition of both COX isoforms by traditional NSAIDs can lead to gastrointestinal side effects. Celecoxib is a selective COX-2 inhibitor, which reduces the risk of these side effects.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited in this comparison.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (this compound or synthetic NSAIDs) for a specified period (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Data Analysis: The absorbance of the colored product is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value is then determined from the dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay
  • Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 macrophages or other relevant cell types (e.g., human synovial cells) are cultured and pre-treated with the test compounds.

  • Inflammatory Stimulation: The cells are stimulated with an inflammatory agent such as LPS or interleukin-1β (IL-1β).

  • PGE2 Measurement: After incubation, the cell culture supernatant is collected, and the concentration of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The PGE2 concentration is determined from a standard curve, and the percentage of inhibition and IC50 values are calculated.

Cyclooxygenase (COX-2) Activity Assay
  • Enzyme Source: COX-2 activity can be measured using purified recombinant COX-2 enzyme or in cell-based assays using cells that express high levels of COX-2 after stimulation (e.g., LPS-stimulated macrophages).

  • Incubation with Substrate: The test compounds are pre-incubated with the enzyme source. The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Product Measurement: The activity of COX-2 is determined by measuring the production of its downstream products, typically PGE2, using methods like ELISA or radioimmunoassay.

  • Data Analysis: The inhibitory effect of the compounds on COX-2 activity is calculated, and IC50 values are determined.

Visualizing the Mechanisms of Action

To further illustrate the pathways involved, the following diagrams, generated using Graphviz (DOT language), depict the key signaling cascades and a general experimental workflow.

NF-kappaB Signaling Pathway Figure 1. Simplified NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Gene R4M This compound R4M->NFkB Inhibits translocation

Caption: Simplified NF-κB Signaling Pathway.

MAPK Signaling Pathway Figure 2. Simplified MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Gene Pro-inflammatory Gene Expression TranscriptionFactors->Gene R4M This compound R4M->MAPK Inhibits phosphorylation

Caption: Simplified MAPK Signaling Pathway.

Experimental Workflow Figure 3. General Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_workflow start Seed Macrophages pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant incubate->collect assay Measure Inflammatory Mediators (NO, PGE2) collect->assay analyze Data Analysis (IC50 Calculation) assay->analyze

References

Comparative Guide to the Anti-inflammatory Effects of (R)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

(R)-4-Methoxydalbergione, a naturally occurring neoflavonoid isolated from plants of the Dalbergia genus, has garnered significant interest for its potent anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of its efficacy and mechanism of action against established anti-inflammatory agents, Dexamethasone and Celecoxib, supported by experimental data and detailed protocols.

Mechanism of Action: A Multi-Target Approach

This compound exhibits a broad-spectrum anti-inflammatory effect by modulating multiple key signaling pathways. Unlike highly specific synthetic drugs, it targets the inflammatory cascade at several points.

  • This compound: Its primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3][4] These pathways are crucial for the transcription of pro-inflammatory genes. By inhibiting them, this compound effectively reduces the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] Furthermore, it has been shown to induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which contributes to its anti-inflammatory and antioxidant effects.[2]

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone acts by binding to the intracellular glucocorticoid receptor (GR).[5] This ligand-receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins.[5] Critically, it also interferes with pro-inflammatory transcription factors, such as NF-κB, thereby downregulating the expression of cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[5][6]

  • Celecoxib: As a selective nonsteroidal anti-inflammatory drug (NSAID), Celecoxib's mechanism is highly specific.[7][8] It primarily inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[8][9] Its selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

Comparative Efficacy: A Quantitative Overview

The following table summarizes the inhibitory concentrations (IC50) of this compound and comparator drugs against various inflammatory markers. Lower IC50 values indicate higher potency.

CompoundTarget / AssayCell LineIC50 ValueReference
This compound Nitric Oxide (NO) ProductionBV2 Microglial CellsPotent, dose-dependent inhibition[2]
Prostaglandin E2 (PGE2) ProductionBV2 Microglial CellsPotent, dose-dependent inhibition[2]
Dexamethasone Glucocorticoid Receptor (GR) BindingN/A38 nM
IL-6 Inhibition (LPS-induced)N/A~5 nM (0.5 x 10⁻⁸ M)[10]
Celecoxib COX-2 InhibitionN/A (in vitro assay)16.63 µM[11]

Note: Specific IC50 values for this compound were not detailed in the cited literature, but its potent, dose-dependent suppression of key inflammatory mediators has been established.[2]

Visualizing the Mechanisms

The following diagrams illustrate the distinct signaling pathways targeted by each compound.

G cluster_lps Cellular Exterior cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK activates NFkB_path NF-κB Pathway (IκBα degradation) TLR4->NFkB_path activates NFkB NF-κB (p65) MAPK->NFkB activates NFkB_path->NFkB releases Nrf2_path Nrf2 Pathway Nrf2 Nrf2 Nrf2_path->Nrf2 releases MD This compound MD->MAPK inhibits MD->NFkB_path inhibits MD->Nrf2_path activates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes transcribes HO1 Anti-inflammatory Gene (HO-1) Nrf2->HO1 transcribes

Caption: this compound's multi-target anti-inflammatory mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR binds Complex Dex-GR Complex GR->Complex NFkB NF-κB Complex->NFkB inhibits Genes Pro-inflammatory Gene Expression Complex->Genes suppresses NFkB->Genes activates

Caption: Dexamethasone's mechanism via Glucocorticoid Receptor activation.

G cluster_membrane Cellular Process AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs produces Cel Celecoxib Cel->COX2 inhibits

Caption: Celecoxib's specific inhibition of the COX-2 enzyme pathway.

Experimental Protocols

The validation of anti-inflammatory effects typically involves a series of standardized in vitro assays.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used as they are key players in the inflammatory response.[12][13]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO2 atmosphere.[14][15]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-4 hours) before inflammatory stimulation.[14]

Induction of Inflammation
  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a strong inflammatory response in macrophages via the TLR4 receptor.[13][16][17] A typical concentration used is 1 µg/mL.

Key Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay:

    • Principle: The amount of NO produced by the cells is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Method (Griess Assay): 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at ~540 nm. The nitrite concentration is calculated against a sodium nitrite standard curve.[15][16]

  • Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6) Assays:

    • Principle: The concentrations of specific prostaglandins and cytokines secreted into the cell culture medium are quantified.

    • Method (ELISA): Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used according to the manufacturer's instructions. These kits provide high specificity and sensitivity for detecting target molecules like PGE2, TNF-α, and IL-6.[3][16]

  • Western Blot Analysis for Protein Expression:

    • Principle: This technique is used to detect and quantify the expression levels of key proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-p65 NF-κB, p-JNK).

    • Method: Cells are lysed, and proteins are separated by size via SDS-PAGE, transferred to a membrane, and then incubated with primary antibodies specific to the target proteins. Secondary antibodies conjugated to an enzyme are then used for detection via chemiluminescence.

  • Cell Viability Assay:

    • Principle: To ensure that the observed reduction in inflammatory markers is not due to cell death.

    • Method (MTT Assay): Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[14]

G cluster_assays 5. Data Collection & Analysis A 1. Cell Seeding (RAW 264.7 Macrophages) B 2. Pre-treatment (Varying concentrations of test compound) A->B C 3. Inflammatory Stimulation (e.g., 1 µg/mL LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E Collect Supernatant D->E F Lyse Cells D->F J MTT Assay (Cell Viability) D->J G Griess Assay (NO) E->G H ELISA (PGE2, Cytokines) E->H I Western Blot (iNOS, COX-2, NF-κB) F->I

References

Unveiling the Anti-Cancer Potential of (R)-4-Methoxydalbergione: A Cross-Validation of its Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are continuously seeking novel compounds with potent and selective anti-cancer properties. (R)-4-Methoxydalbergione, a natural compound, has emerged as a promising candidate, demonstrating significant activity against various cancer cell types. This guide provides a comprehensive comparison of its efficacy across different cell lines, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.

Comparative Analysis of Cell Viability

The cytotoxic effect of this compound has been evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency. The compound has demonstrated notable efficacy in esophageal, bladder, osteosarcoma, and lung cancer, as well as astroglioma cell lines.

Cell LineCancer TypeIC50 (µM)Citation
ECA-109 Esophageal Carcinoma15.79[1]
J82 Bladder Cancer8.17[2][3][4]
UMUC3 Bladder Cancer14.50[2][3][4]
MG-63 OsteosarcomaConcentration-dependent inhibition observed[5]
U-2 OS OsteosarcomaConcentration-dependent inhibition observed[5]
A549 Lung Cancer83.05[6][7]
U87 AstrogliomaTime and concentration-dependent inhibition[8][9]

Induction of Apoptosis: A Key Mechanism of Action

A hallmark of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in malignant cells. Studies have consistently shown that this compound triggers apoptosis in various cancer cell lines. This has been demonstrated through Annexin V-FITC/PI staining and TUNEL assays, which detect key features of apoptotic cells. For instance, in osteosarcoma cells, treatment with this compound led to a significant increase in Annexin V-positive and TUNEL-positive cells, indicating the induction of apoptosis[5]. Similarly, in bladder cancer cells, the compound was found to induce apoptosis in a concentration-dependent manner[2][3][4].

Modulation of Key Signaling Pathways

The anti-cancer activity of this compound is underpinned by its ability to modulate critical signaling pathways that govern cell survival, proliferation, and inflammation. The following sections detail its impact on the NF-κB, Akt/ERK, and JAK2/STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cancer progression. In esophageal cancer cells, this compound has been shown to inactivate the NF-κB signaling pathway. This leads to a downregulation of pro-inflammatory cytokines and proteins that promote cell proliferation, such as cyclin D1, CDK1, and PCNA[1].

Below is a diagram illustrating the experimental workflow to assess the effect of this compound on the NF-κB pathway.

G cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Measured Proteins cluster_3 Outcome ECA-109_Cells ECA-109 Esophageal Cancer Cells Treatment This compound Treatment ECA-109_Cells->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot ELISA ELISA for Cytokine Levels Cell_Lysis->ELISA p_p65 Phospho-p65 Western_Blot->p_p65 p65 Total p65 Western_Blot->p65 p_IKK Phospho-IKK Western_Blot->p_IKK IKK Total IKK Western_Blot->IKK TNFa TNF-α ELISA->TNFa PGE2 PGE2 ELISA->PGE2 Inactivation Inactivation of NF-κB Pathway p_p65->Inactivation p_IKK->Inactivation TNFa->Inactivation PGE2->Inactivation G Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory & Pro-proliferative Gene Expression Nucleus->Gene_Expression activates R4MD This compound R4MD->Inhibition Inhibition->IKK G R4MD This compound pAkt Decreased Phosphorylation of Akt R4MD->pAkt pERK Decreased Phosphorylation of ERK R4MD->pERK Cell_Growth Inhibition of Cell Proliferation pAkt->Cell_Growth Cell_Migration Inhibition of Cell Migration pAkt->Cell_Migration Apoptosis Induction of Apoptosis pAkt->Apoptosis Autophagy Induction of Autophagy pAkt->Autophagy pERK->Cell_Growth pERK->Cell_Migration G Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3_dimer pSTAT3 Dimer STAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Target_Genes Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->Target_Genes activates R4MD This compound R4MD->Inhibition Inhibition->JAK2

References

Enantiomers in Focus: A Comparative Bioactivity Analysis of (R)- and (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the existing scientific literature reveals a significant knowledge gap in the comparative bioactivity of the (R) and (S) enantiomers of 4-Methoxydalbergione. While research has illuminated the anti-inflammatory, antiallergic, and cytotoxic properties of (S)-4-Methoxydalbergione and the racemate, a conspicuous absence of data on the bioactivity of (R)-4-Methoxydalbergione precludes a direct, evidence-based comparison. This guide synthesizes the available experimental data for (S)-4-Methoxydalbergione and the unaccredited 4-Methoxydalbergione, providing a framework for future research to explore the enantioselective effects of these compounds.

Comparative Bioactivity Data

Currently, a direct comparison of the bioactivities of (R)- and (S)-4-Methoxydalbergione is not feasible due to the lack of published experimental data for the (R)-enantiomer. The following tables summarize the available quantitative data for (S)-4-Methoxydalbergione and 4-Methoxydalbergione (enantiomeric form not specified).

Table 1: Anti-inflammatory and Antiallergic Activity of (S)-4-Methoxydalbergione

BioactivityAssayCell Line/ModelConcentration/DoseObserved EffectReference
AntiallergicNot SpecifiedNot SpecifiedNot SpecifiedExhibited activity[1]
Anti-inflammatoryNot SpecifiedNot SpecifiedNot SpecifiedShowed significant activity[1]

Table 2: Bioactivity of 4-Methoxydalbergione (Enantiomer Not Specified)

BioactivityAssayCell Line/ModelIC₅₀/ConcentrationObserved EffectReference
CytotoxicityCCK-8 AssayECA-109 (Esophageal Carcinoma)15.79 µmol/lInhibition of cell proliferation
CytotoxicityMTT AssayMG63 (Osteosarcoma)Not specifiedInhibition of cell growth
CytotoxicityMTT AssayU-2 OS (Osteosarcoma)Not specifiedInhibition of cell growth[2]
Anti-inflammatoryNitric Oxide (NO) Production AssayLPS-stimulated BV2 Microglial CellsDose-dependentSuppression of NO production[3]
Anti-inflammatoryProstaglandin E₂ (PGE₂) Production AssayLPS-stimulated BV2 Microglial CellsDose-dependentSuppression of PGE₂ production[3]
NeuroprotectionGlutamate-induced Neurotoxicity AssayHT22 Hippocampal CellsNot specifiedExhibited neuroprotective effects[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Proliferation and Cytotoxicity Assays

1. CCK-8 (Cell Counting Kit-8) Assay for Esophageal Carcinoma Cells: [4]

  • Cell Culture: ECA-109 cells were cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells were treated with varying concentrations of 4-Methoxydalbergione for 24 hours.

  • Assay: 10 µl of CCK-8 solution was added to each well, and the plates were incubated for a specified period.

  • Measurement: The absorbance at a specific wavelength was measured using a microplate reader to determine cell viability. The IC₅₀ value was calculated from the dose-response curve.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Osteosarcoma Cells: [2]

  • Cell Culture: MG63 and U-2 OS cells were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells were exposed to different concentrations of 4-Methoxydalbergione for 24, 48, and 72 hours.

  • Assay: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.

  • Measurement: The formazan crystals were dissolved in a solubilization solution, and the absorbance was read at a specific wavelength to quantify cell viability.

Anti-inflammatory Assays

1. Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production in BV2 Microglial Cells: [3]

  • Cell Culture and Stimulation: BV2 microglial cells were pre-treated with various concentrations of 4-Methoxydalbergione for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.

  • PGE₂ Measurement: The amount of PGE₂ in the cell culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by 4-Methoxydalbergione (enantiomer not specified) and a general workflow for assessing its bioactivity.

G cluster_0 Anti-inflammatory Signaling Pathway of 4-Methoxydalbergione LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path iNOS_COX2 iNOS / COX-2 Expression NFkB_path->iNOS_COX2 NO_PGE2 NO / PGE₂ Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation MD 4-Methoxydalbergione MD->NFkB_path G cluster_1 Anticancer Signaling Pathway of 4-Methoxydalbergione MD 4-Methoxydalbergione JAK2_STAT3 JAK2/STAT3 Pathway MD->JAK2_STAT3 Akt_ERK Akt/ERK Pathway MD->Akt_ERK Apoptosis Apoptosis MD->Apoptosis Proliferation Cell Proliferation & Migration JAK2_STAT3->Proliferation Akt_ERK->Proliferation G cluster_2 General Workflow for Bioactivity Screening Compound (R)- or (S)-4-MD Treatment Compound Treatment Compound->Treatment Cell_Culture Cell Line Seeding Cell_Culture->Treatment Assay Bioactivity Assay (e.g., MTT, Griess) Treatment->Assay Data_Analysis Data Analysis (IC₅₀, etc.) Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

References

A Comparative Analysis of Extraction Methods for (R)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Promising Bioactive Neoflavonoid

(R)-4-Methoxydalbergione, a neoflavonoid predominantly found in the heartwood of Dalbergia species, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The efficient extraction of this compound from its natural matrix is a critical first step for further research and development. This guide provides a comparative analysis of common extraction methodologies, supported by experimental data from related studies on flavonoids and neoflavonoids, to aid researchers in selecting the most suitable technique for their objectives.

Comparative Overview of Extraction Techniques

The selection of an appropriate extraction method is pivotal and depends on factors such as desired yield, purity, processing time, cost, and environmental impact. While direct comparative studies on the extraction of this compound are limited, extensive research on the extraction of flavonoids and neoflavonoids from Dalbergia and other woody plant materials provides valuable insights. The following table summarizes the key aspects of four common extraction methods: Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Extraction MethodPrincipleTypical SolventTemperatureExtraction TimeReported Flavonoid YieldAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to allow for the slow diffusion of compounds.Ethanol, Methanol, AcetoneRoom Temperature24 - 72 hoursModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent consumption.
Soxhlet Extraction Continuous extraction with a fresh hot solvent, cycling through the plant material.Ethanol, Methanol, Hexane, ChloroformBoiling point of solvent6 - 24 hoursHighHigh extraction efficiency, exhaustive extraction.Time-consuming, large solvent volume, potential thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer.Ethanol, Methanol (often aqueous solutions)25 - 60 °C15 - 60 minutesHigh to Very HighRapid, reduced solvent and energy consumption, increased yield.Specialized equipment required, potential for localized heating.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.Ethanol, Methanol (often aqueous solutions)50 - 150 °C5 - 30 minutesVery HighVery rapid, reduced solvent consumption, high efficiency.Specialized equipment required, potential for thermal degradation if not controlled.

Note: The reported flavonoid yields are based on studies of various plant materials and may not be directly transferable to this compound. However, they provide a general indication of the relative efficiencies of the methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for the extraction of flavonoids from woody plant material, which can be adapted for the extraction of this compound from Dalbergia heartwood.

Maceration Protocol
  • Sample Preparation: The air-dried heartwood of Dalbergia sp. is ground into a fine powder (e.g., 40-60 mesh).

  • Extraction: A known quantity of the powdered material (e.g., 100 g) is placed in a sealed container with a suitable solvent (e.g., 1 L of 80% ethanol).

  • Incubation: The mixture is left to stand at room temperature for a period of 24 to 72 hours, with occasional agitation.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper. The residue is re-macerated with fresh solvent at least two more times.

  • Concentration: The filtrates are combined and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

Soxhlet Extraction Protocol
  • Sample Preparation: The air-dried heartwood is powdered as described for maceration.

  • Thimble Packing: A specific amount of the powdered sample (e.g., 20 g) is packed into a cellulose thimble.

  • Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted to a round-bottom flask containing the extraction solvent (e.g., 250 mL of methanol) and connected to a condenser.

  • Extraction: The solvent is heated to its boiling point. The vapor rises, condenses, and drips onto the sample in the thimble. Once the thimble is full, the solvent siphons back into the flask. This process is allowed to run for a predetermined number of cycles or a specific duration (e.g., 8-12 hours).

  • Concentration: After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, is concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: The heartwood is powdered to a fine consistency.

  • Extraction: A known amount of the powder (e.g., 10 g) is suspended in a specific volume of solvent (e.g., 200 mL of 70% ethanol) in a flask.

  • Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The extraction is carried out at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for a set duration (e.g., 30 minutes) and temperature (e.g., 40 °C).

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated as described in the previous methods.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: The heartwood is prepared as a fine powder.

  • Extraction: A small amount of the powdered sample (e.g., 1 g) is placed in a microwave-safe extraction vessel with a suitable volume of solvent (e.g., 20 mL of 80% methanol).

  • Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The extraction is performed at a set power (e.g., 500 W) and temperature (e.g., 80 °C) for a short duration (e.g., 10 minutes).

  • Cooling and Filtration: The vessel is allowed to cool to room temperature before opening. The extract is then filtered.

  • Concentration: The solvent is removed from the filtrate using a rotary evaporator.

Visualizing the Process and Mechanism of Action

To better understand the comparative workflow and the biological context of this compound, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction plant Dalbergia sp. Heartwood powder Powdered Material plant->powder Grinding maceration Maceration (24-72h, RT) powder->maceration soxhlet Soxhlet (6-24h, Boiling) powder->soxhlet uae UAE (15-60min, 40-60°C) powder->uae mae MAE (5-30min, 50-150°C) powder->mae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Comparative workflow of different extraction methods for this compound.

Studies have shown that 4-Methoxydalbergione exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger an inflammatory response by activating this pathway. 4-Methoxydalbergione can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it can attenuate the production of pro-inflammatory cytokines. These anti-inflammatory effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.

Caption: Anti-inflammatory action of this compound via the NF-κB pathway.

Conclusion

The extraction of this compound from Dalbergia species can be achieved through various methods, each with its own set of advantages and limitations. For laboratory-scale research focused on maximizing yield in a short period with reduced solvent consumption, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) appear to be the most promising. Conventional methods like Soxhlet extraction remain a viable option for exhaustive extraction, while maceration offers a simple, low-cost alternative, albeit with lower efficiency. The choice of method should be guided by the specific research goals, available resources, and the desired scale of operation. The provided protocols offer a starting point for developing a robust and efficient extraction procedure for this valuable neoflavonoid.

Safety Operating Guide

Proper Disposal of (R)-4-Methoxydalbergione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical waste is a cornerstone of a safe and environmentally conscious operation. (R)-4-Methoxydalbergione, a naturally occurring quinone, requires careful handling and disposal due to its potential reactivity and biological activity.[1] This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of any dust or vapors.[2]

In the event of a spill, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department should be notified. For solid spills, the material should be carefully swept up to avoid dust generation and placed into a designated waste container.[3]

Disposal Protocol for this compound

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. The following protocol outlines the standard operating procedure for its disposal in a laboratory setting.

Experimental Protocol: Waste Collection and Labeling

  • Waste Classification : this compound should be classified as hazardous chemical waste. All materials contaminated with this compound, such as gloves, weighing papers, and disposable labware, must also be treated as hazardous waste.[4]

  • Container Selection : Use a designated, compatible, and properly sealed hazardous waste container.[5] The container should be made of a material that will not react with the chemical.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also include the date when the first waste was added (accumulation start date).[2]

  • Segregation : Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[4] Incompatible materials can react violently or produce toxic gases.[5] Specifically, keep it separate from acids and bases.[5]

  • Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[6] This area should be inspected weekly for any signs of leakage.[5]

Final Disposal Procedure

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[7]

  • Contact EHS : Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3]

  • Provide Documentation : Be prepared to provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and any known hazard information.

  • Decontamination : Any laboratory equipment that has come into contact with this compound should be thoroughly decontaminated. The cleaning materials used for decontamination should also be disposed of as hazardous waste.

Quantitative Data

PropertyValue
Molecular Formula C₁₆H₁₄O₃[8]
Molecular Weight 254.28 g/mol [1]
Melting Point 109.5-111 °C[9]
Boiling Point 395.7 °C[9]
Flash Point 175.4 °C[9]
Density 1.16 g/cm³[9]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Classify as Hazardous Waste A->B C Select Compatible Container B->C D Label Container Correctly C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Inspect SAA Weekly F->G H Contact EHS for Pickup G->H I Provide Waste Information H->I J Licensed Waste Disposal Company Handles Final Disposal I->J

Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.